Cdk7-IN-12
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H19F3N6 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
6-(1H-indol-3-yl)-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C20H19F3N6/c21-20(22,23)17-16(14-11-26-15-6-2-1-5-13(14)15)28-18(19-25-8-9-29(17)19)27-12-4-3-7-24-10-12/h1-2,5-6,8-9,11-12,24,26H,3-4,7,10H2,(H,27,28)/t12-/m0/s1 |
InChI Key |
ZMUIQHLNZCFNDG-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)NC2=NC(=C(N3C2=NC=C3)C(F)(F)F)C4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1CC(CNC1)NC2=NC(=C(N3C2=NC=C3)C(F)(F)F)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action for Cdk7-IN-12?
An In-depth Technical Guide to the Mechanism of Action of Cdk7-IN-12
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: cell cycle progression and gene transcription.[1][2][3][4][5][6] As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[1][4][7] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcription initiation and elongation.[3][5][6][7][8][9] Given its dual roles, CDK7 has emerged as a promising therapeutic target in oncology. This guide focuses on the mechanism of action of this compound, a selective covalent inhibitor of CDK7, providing a detailed overview for researchers, scientists, and drug development professionals. For the purpose of this guide, this compound is understood to be the compound YKL-5-124, as it is a prominent and well-characterized selective covalent CDK7 inhibitor described in the scientific literature.[1][2][10]
Mechanism of Action
This compound (YKL-5-124) is a highly selective, covalent inhibitor of CDK7.[1][2][10] Its mechanism of action is centered on the irreversible binding to a specific cysteine residue (Cys312) located outside the kinase domain of CDK7.[1] This covalent modification leads to the inhibition of CDK7's kinase activity.
The primary consequences of CDK7 inhibition by this compound are the disruption of the cell cycle and a specific impact on transcription.[1][2][10] By inhibiting the CAK activity of CDK7, this compound prevents the activating phosphorylation of cell cycle CDKs, leading to a robust cell cycle arrest, primarily at the G1/S transition.[1][2][10] This is demonstrated by the reduced phosphorylation of CDK1 (at Thr161) and CDK2 (at Thr160) upon treatment with the inhibitor.[1]
In contrast to less selective CDK7 inhibitors like THZ1, which also potently inhibit CDK12 and CDK13, this compound exhibits high selectivity for CDK7.[1][2][10] This selectivity reveals a predominant cell-cycle phenotype upon CDK7 inhibition.[2][10] Interestingly, treatment with this compound alone does not lead to a significant change in the phosphorylation of the RNAPII CTD, a hallmark of transcriptional inhibition by compounds like THZ1.[1][2][10] However, the combination of this compound with a selective CDK12/13 inhibitor can recapitulate the inhibition of RNAPII CTD phosphorylation, suggesting a level of redundancy in the control of gene transcription by these related kinases.[2][10] The selective inhibition of CDK7 by this compound has been shown to specifically impact the expression of E2F-driven genes.[2][10]
Quantitative Data
The following tables summarize the key quantitative data for this compound (YKL-5-124) and other relevant CDK inhibitors.
Table 1: Biochemical Activity of CDK Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| This compound (YKL-5-124) | CDK7 | 53.5 | In vitro kinase assay at 1mM ATP.[1] |
| CDK12 | No inhibition | At concentrations tested.[1] | |
| CDK13 | No inhibition | At concentrations tested.[1] | |
| THZ1 | CDK7 | equipotent | equipotent with CDK12 and CDK13.[1] |
| CDK12 | equipotent | equipotent with CDK7 and CDK13.[1] | |
| CDK13 | equipotent | equipotent with CDK7 and CDK12.[1] | |
| SY-351 | CDK7 | 23 | At Km ATP for the enzyme.[11][12] |
| CDK2 | 321 | At Km ATP for the enzyme.[11][12] | |
| CDK9 | 226 | At Km ATP for the enzyme.[11][12] | |
| CDK12 | 367 | At Km ATP for the enzyme.[11][12] | |
| CDK7/12-IN-1 | CDK7 | 3 | [13] |
| CDK12 | 277 | [13] |
Table 2: Cellular Activity of CDK Inhibitors
| Compound | Cell Line | Assay | Parameter | Value (nM) | Notes |
| This compound (YKL-5-124) | OCI-AML3 (CDK7 wild-type) | Antiproliferation | IC50 | 4 | [14] |
| OCI-AML3 (CDK7 Cys312-mutant) | Antiproliferation | IC50 | 3980 | [14] | |
| SY-351 | HL-60 | Target Occupancy | EC50 (CDK7) | 8.3 | 1-hour treatment.[11][12] |
| HL-60 | Target Occupancy | EC90 (CDK7) | 39 | 1-hour treatment.[11][12] | |
| HL-60 | Target Occupancy | EC50 (CDK12) | 36 | 1-hour treatment.[11][12] | |
| HL-60 | Target Occupancy | EC90 (CDK12) | 172 | 1-hour treatment.[11][12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and reproducing the findings.
In Vitro Kinase Assays
-
Objective: To determine the inhibitory activity of compounds against purified kinases.
-
General Protocol:
-
Purified recombinant CDK7, CDK12, and CDK13 enzymes are used.
-
The kinase reactions are typically performed in a buffer containing ATP (e.g., 1mM) and a suitable substrate (e.g., a peptide or protein substrate for the specific kinase).[1]
-
The compound of interest (e.g., this compound) is added at various concentrations.
-
The reaction is initiated by the addition of the enzyme or ATP.
-
After a defined incubation period at a specific temperature (e.g., 30°C), the reaction is stopped.
-
The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiolabeling with ³²P-ATP followed by autoradiography, or using phosphospecific antibodies in an ELISA or Western blot format.[15]
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Proliferation Assays
-
Objective: To assess the effect of the inhibitor on the growth and viability of cancer cell lines.
-
General Protocol:
-
Cancer cells (e.g., OCI-AML3) are seeded in multi-well plates at a specific density.
-
The cells are allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
The cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo, which quantifies the number of viable cells.
-
The IC50 values are determined by analyzing the dose-response relationship.
-
Western Blotting for Phosphoprotein Analysis
-
Objective: To determine the effect of the inhibitor on the phosphorylation status of specific proteins in cellular signaling pathways.
-
General Protocol:
-
Cells are treated with the inhibitor or vehicle for a specified time.
-
The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-CDK1, phospho-CDK2, or total CDK1/2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
The protein bands are visualized using a chemiluminescent substrate or by fluorescence imaging.
-
The band intensities are quantified to determine the relative levels of protein phosphorylation.
-
Visualizations
Signaling Pathway of CDK7 and Inhibition by this compound
Caption: Mechanism of this compound action on cell cycle and transcription.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound's inhibitory activity.
Conclusion
This compound (YKL-5-124) is a potent and highly selective covalent inhibitor of CDK7. Its primary mechanism of action involves the irreversible inhibition of CDK7's kinase activity, which leads to a pronounced cell-cycle arrest at the G1/S transition due to the blockade of CAK function. The high selectivity of this compound over other transcriptional CDKs, such as CDK12 and CDK13, has been instrumental in dissecting the specific roles of CDK7 in cell cycle control versus transcription. This selective inhibition primarily affects E2F-driven gene expression without causing a global shutdown of transcription, a phenotype observed with less selective inhibitors. The detailed understanding of this compound's mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for its further investigation as a potential therapeutic agent in cancers characterized by misregulation of the cell cycle.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. cdk-7 is required for mRNA transcription and cell cycle progression in Caenorhabditis elegans embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]
- 8. Novel covalent CDK7 inhibitor potently induces apoptosis in acute myeloid leukemia and synergizes with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Irreversible covalent CDK7 inhibitor exhibits potent occupancy, antitumor activity in vivo | BioWorld [bioworld.com]
- 15. thesgc.org [thesgc.org]
An In-depth Technical Guide to the Covalent CDK7 Inhibitor THZ1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of THZ1, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key assays. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in the initiation and elongation phases of transcription. Given its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.
THZ1 is a first-in-class, highly selective, and potent covalent inhibitor of CDK7.[3] It exhibits a unique mechanism of action by forming a covalent bond with a cysteine residue outside the canonical kinase domain, leading to irreversible inhibition.[4] This guide will delve into the technical details of THZ1, providing researchers with the necessary information to understand and utilize this important chemical probe.
Chemical Structure and Properties
THZ1 is a phenylaminopyrimidine derivative with an acrylamide moiety that is crucial for its covalent binding to CDK7.
Chemical Name: (E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide Molecular Formula: C₃₁H₂₈ClN₇O₂[5] Molecular Weight: 566.06 g/mol [5]
Structure:
Image Source: PubChem CID 73602827
Synthesis of THZ1
The detailed synthesis of THZ1 has been reported in the supplementary information of the seminal paper by Kwiatkowski et al. in Nature (2014). The synthesis involves a multi-step process culminating in the formation of the final product. Researchers interested in the specific reaction conditions, purification methods, and characterization data are directed to the supplementary materials of this publication.
Reference for Synthesis Protocol:
-
Kwiatkowski, N., Zhang, T., Rahl, P. B., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature, 511(7511), 616–620. The detailed synthesis scheme and experimental procedures for THZ1 are provided in the Supplementary Information of this article.
Below is a generalized workflow for the synthesis of THZ1.
Caption: Generalized workflow for the synthesis of THZ1.
Mechanism of Action
THZ1 acts as an irreversible inhibitor of CDK7 by forming a covalent bond with Cysteine 312 (Cys312), a non-catalytic residue located in a region C-terminal to the kinase domain.[2][6] This covalent modification is mediated by the acrylamide moiety of THZ1. The unique location of Cys312 in CDK7 contributes to the high selectivity of THZ1 over other kinases.
Signaling Pathways Modulated by THZ1
By inhibiting CDK7, THZ1 impacts multiple downstream signaling pathways that are critical for cancer cell proliferation and survival.
CDK7-Mediated Signaling Pathways:
Caption: Overview of CDK7 signaling pathways and the inhibitory effect of THZ1.
Quantitative Data
The inhibitory activity of THZ1 has been quantified in various biochemical and cellular assays.
| Target/Cell Line | Assay Type | IC₅₀/K𝘥 | Reference |
| CDK7 | Kinase Binding Assay | 3.2 nM (IC₅₀) | [3] |
| Jurkat (T-ALL) | Cell Proliferation | 50 nM (IC₅₀) | [3] |
| Loucy (T-ALL) | Cell Proliferation | 0.55 nM (IC₅₀) | [3] |
| CDK12 | Kinase Assay | 250 nM (IC₅₀) | [2] |
| CDK7 | Kinase Binding Assay | 142 nM (K𝘥 for THZ1-R) | [7] |
| Various Cancer Cell Lines | Cell Proliferation | < 200 nM (IC₅₀) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of THZ1.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA, which is indicative of cell proliferation.[6]
Protocol:
-
Seed urothelial carcinoma cells (e.g., T24, BFTC905) in 96-well plates at a density of 4,000 cells/well.
-
After 24 hours, treat the cells with various concentrations of THZ1 or DMSO (vehicle control) for 48 hours.
-
Add BrdU labeling solution to each well and incubate for an additional 2 hours.
-
Remove the labeling medium, fix the cells, and denature the DNA.
-
Add anti-BrdU-POD antibody and incubate.
-
Wash the wells and add substrate solution.
-
Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Protocol:
-
Treat B-ALL cells (e.g., NALM6, REH) with the desired concentrations of THZ1 or DMSO for 6-24 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for RNAPII Phosphorylation
This technique is used to detect the phosphorylation status of the RNAPII CTD at specific serine residues.
Protocol:
-
Treat cells (e.g., Jurkat) with THZ1 or DMSO for the desired time (e.g., 4 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total RNAPII, phospho-Ser2, phospho-Ser5, and phospho-Ser7 RNAPII overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of THZ1 in a mouse model.
Protocol:
-
Inject human multiple myeloma cells (e.g., U266) subcutaneously into the flank of immunodeficient mice.
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer THZ1 (e.g., 10 mg/kg, intraperitoneally, twice daily) or vehicle control.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Conclusion
THZ1 is a powerful and selective tool for studying the biological functions of CDK7. Its unique covalent mechanism of action and potent anti-proliferative effects in various cancer models have established it as a valuable chemical probe and a lead compound for the development of novel anti-cancer therapeutics. This technical guide provides a solid foundation for researchers to understand and utilize THZ1 in their studies of transcription, cell cycle regulation, and cancer biology.
References
- 1. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 | eLife [elifesciences.org]
- 6. A CRISPR screen identifies CDK7 as a therapeutic target in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor [dspace.mit.edu]
The Discovery and Development of Selective CDK7 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual role in regulating two fundamental cellular processes frequently dysregulated in cancer: cell cycle progression and transcription. As a key component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle forward. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step for transcription initiation and elongation of many genes, including a number of oncogenes. This unique dual functionality makes CDK7 a master regulator of cell proliferation and survival, and its inhibition presents a promising strategy for cancer therapy. This technical guide provides an in-depth overview of the discovery and development of selective CDK7 inhibitors, summarizing key preclinical data, detailing essential experimental methodologies, and visualizing the underlying biological pathways and drug discovery workflows.
Quantitative Data on Selective CDK7 Inhibitors
The development of potent and selective CDK7 inhibitors has been a major focus of cancer drug discovery. Several compounds have advanced to clinical trials. The following tables summarize the biochemical potency and selectivity of key selective CDK7 inhibitors.
Table 1: Biochemical Potency of Selective CDK7 Inhibitors
| Compound | Target | IC50 / Kd / Ki (nM) | Assay Conditions |
| Samuraciclib (CT7001/ICEC0942) | CDK7 | IC50: 41[1][2][3] | In vitro kinase assay |
| Mevociclib (SY-1365) | CDK7 | Ki: 17.4[4] | |
| CDK7/CycH/MAT1 | IC50: 20[4] | ||
| CDK7 | Enzymatic IC50: 22[5] | ||
| SY-5609 | CDK7 | Kd: 0.065[6][7] | |
| YKL-5-124 | CDK7 | IC50: 53.5[8][9] | In vitro kinase assay (1mM ATP) |
| CDK7/Mat1/CycH | IC50: 9.7[9][10] | In vitro kinase assay | |
| THZ1 | CDK7 | IC50: 3.2[11] | |
| XL102 (AUR102) | CDK7 | IC50: 6[12] |
Table 2: Selectivity Profile of Key CDK7 Inhibitors (IC50/Ki in nM)
| Compound | CDK7 | CDK1 | CDK2 | CDK5 | CDK9 | CDK12 | CDK13 |
| Samuraciclib (CT7001/ICEC0942) | 41[1][2][3] | ~1845 (45x)[1][3] | 578 (15x)[1][2][3] | ~9430 (230x)[1][3] | ~1230 (30x)[1][3] | - | - |
| SY-5609 | Kd: 0.065[6][7] | - | Ki: 2600[6][7] | - | Ki: 960[6][7] | Ki: 870[6][7] | - |
| YKL-5-124 | 53.5[8][9] | - | 1300 (>100x)[10] | - | 3020 (>100x)[10] | Inactive[8][9] | Inactive[8][9] |
| THZ1 | 3.2[11] | - | - | - | - | Equipotent[8] | Equipotent[8] |
| SY-1365 | Ki: 17.4[4] | - | - | - | - | - | - |
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathways
CDK7's central role in both cell cycle and transcription is a key reason for its investigation as a cancer target. The following diagrams illustrate these dual functions.
Caption: Dual roles of CDK7 in cell cycle and transcription.
Experimental Workflow for CDK7 Inhibitor Discovery
The discovery and development of a selective kinase inhibitor is a multistep process, from initial screening to preclinical and clinical evaluation.
Caption: Kinase inhibitor drug discovery and development workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the discovery and characterization of selective CDK7 inhibitors.
Biochemical Kinase Activity Assay (Adapta™ Universal Kinase Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure kinase activity.
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 enzyme
-
CDK7 substrate peptide (e.g., Cdk7/9tide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Adapta™ Eu-anti-ADP Antibody
-
Alexa Fluor® 647 ADP Tracer
-
EDTA solution (for stopping the reaction)
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer. The optimal concentration should be determined empirically to achieve ~80% of the maximum assay signal (EC80).
-
Prepare a 4X solution of the test inhibitor in kinase reaction buffer with a fixed percentage of DMSO (e.g., 4%).
-
Prepare a 4X substrate/ATP solution in kinase reaction buffer. The ATP concentration is typically set at its Km value for the kinase.
-
Prepare the Stop/Detection solution containing EDTA, Eu-anti-ADP Antibody, and Alexa Fluor® 647 ADP Tracer in TR-FRET dilution buffer.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the 4X inhibitor solution to the assay wells. For control wells, add buffer with DMSO.
-
Add 5 µL of the 4X substrate/ATP solution to all wells.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X kinase solution to all wells. The final reaction volume is 10 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
-
Reaction Termination and Detection:
-
Add 10 µL of the Stop/Detection solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow the detection reagents to equilibrate.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
The TR-FRET ratio (665 nm emission / 615 nm emission) is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
Colony Formation Assay (Soft Agar)
This assay assesses the anchorage-independent growth of cells, a hallmark of transformation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Agar (e.g., Noble agar)
-
6-well cell culture plates
-
Test inhibitor
Procedure:
-
Prepare Agar Layers:
-
Bottom Layer: Prepare a 0.6% agar solution in complete medium. Pipette 1.5 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer: Prepare a 0.3% agar solution in complete medium.
-
-
Cell Suspension and Plating:
-
Harvest and count the cells.
-
Resuspend the cells in the 0.3% top agar solution at a low density (e.g., 500-1000 cells/well) containing the desired concentration of the test inhibitor or vehicle control.
-
Carefully layer 1.5 mL of the cell-containing top agar onto the solidified bottom layer.
-
-
Incubation and Feeding:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 weeks.
-
Feed the colonies every 3-4 days by adding 200-300 µL of complete medium containing the inhibitor or vehicle to the top of the agar.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies by adding a solution of crystal violet (e.g., 0.005%) to each well and incubating for 1-2 hours.
-
Wash the wells gently with PBS.
-
Count the number of colonies (typically defined as clusters of >50 cells) in each well using a microscope.
-
-
Data Analysis:
-
Compare the number and size of colonies in the inhibitor-treated wells to the vehicle control wells.
-
Calculate the percentage of colony formation inhibition.
-
Western Blotting
This technique is used to detect specific proteins in a sample and to assess the effect of CDK7 inhibitors on downstream signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Pol II Ser5, anti-phospho-CDK1, anti-phospho-CDK2, anti-cleaved PARP, anti-CDK7, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells in protein lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system (e.g., a CCD camera-based imager).
-
-
Analysis:
-
Analyze the band intensities to determine the relative protein levels. Normalize the intensity of the protein of interest to the loading control.
-
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of a CDK7 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID mice)
-
Cancer cell line or patient-derived tumor tissue
-
Matrigel (optional, to support initial tumor growth)
-
Test inhibitor formulation for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
For patient-derived xenografts (PDXs), surgically implant a small piece of the patient's tumor tissue subcutaneously.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test inhibitor and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily, twice weekly) and route of administration.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
-
Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the inhibitor.
-
Conclusion
The dual role of CDK7 in regulating the cell cycle and transcription makes it a highly attractive target for cancer therapy. The development of selective CDK7 inhibitors has shown significant promise in preclinical studies, with several agents now in clinical trials. This technical guide has provided a comprehensive overview of the current landscape of selective CDK7 inhibitors, including their biochemical properties, the signaling pathways they target, and the key experimental methodologies used in their evaluation. As our understanding of the intricate roles of CDK7 in cancer biology continues to grow, so too will the potential for developing novel and effective therapeutic strategies based on its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ICEC0942 (Samuraciclib, CT7001) | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. | BioWorld [bioworld.com]
How does Cdk7-IN-12 affect cell cycle progression?
An In-Depth Technical Guide on the Effects of Cdk7 Inhibition on Cell Cycle Progression
Topic: The Impact of Cyclin-Dependent Kinase 7 (Cdk7) Inhibition on Cell Cycle Progression Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the mechanism and consequences of inhibiting Cyclin-Dependent Kinase 7 (Cdk7) on cell cycle regulation. While this document centers on the effects of Cdk7 inhibition, exemplified by compounds conceptually similar to a selective inhibitor like "Cdk7-IN-12," it utilizes data from well-characterized, selective Cdk7 inhibitors to illustrate the core principles.
Introduction: The Dual Role of Cdk7
Cyclin-dependent kinase 7 (Cdk7) is a serine/threonine kinase that occupies a unique and critical position at the intersection of cell cycle control and gene transcription.[1][2] Its multifaceted roles make it an attractive target for therapeutic intervention, particularly in oncology.
-
Cell Cycle Regulation: Cdk7 is the catalytic subunit of the Cdk-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1.[1][3][4] In this capacity, Cdk7 is responsible for the activating phosphorylation of key cell cycle CDKs, including Cdk1, Cdk2, Cdk4, and Cdk6, on their T-loop domains.[3][4][5] This activation is essential for driving cells through the different phases of the cell cycle.[3][6]
-
Transcriptional Regulation: Cdk7 is also a core component of the general transcription factor TFIIH.[1][2] Within this complex, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 and serine 7 residues.[1][4][7] This phosphorylation is crucial for transcription initiation, promoter escape, and the transition into productive elongation.[1][4]
Given this dual functionality, inhibiting Cdk7 is hypothesized to disrupt two fundamental processes required for cancer cell proliferation: cell division and the transcription of oncogenic drivers.
Mechanism of Action of Cdk7 Inhibitors
Selective Cdk7 inhibitors, such as YKL-5-124 and others, are designed to block the ATP-binding site of the Cdk7 kinase domain.[8] This inhibition prevents the transfer of phosphate groups to its substrates, thereby simultaneously disrupting both its CAK and transcriptional functions. This dual blockade leads to a cascade of downstream effects culminating in cell cycle arrest and, in many cases, apoptosis.[8][9]
Effects on Cell Cycle Progression
Inhibition of Cdk7 disrupts the orderly progression of the cell cycle primarily by inducing arrest at the G1/S and G2/M transitions.
G1/S Phase Arrest
The transition from the G1 to the S phase is a critical checkpoint controlled by the activity of Cdk4/6 and Cdk2. Cdk7 is required to phosphorylate and activate these kinases.[3] By blocking Cdk7, inhibitors prevent the activation of Cdk2, Cdk4, and Cdk6.[8] This leads to a failure to phosphorylate the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it sequesters E2F transcription factors.[10] The resulting suppression of E2F-driven gene expression, which includes genes essential for DNA replication, causes the cell to arrest at the G1/S boundary.[8]
G2/M Phase Arrest
Progression from the G2 phase into mitosis is driven by the Cdk1/Cyclin B complex. Cdk7-mediated phosphorylation is an obligate step for the activation of Cdk1.[3][11] Inhibition of Cdk7 prevents this activation, leading to an accumulation of cells in the G2 phase and a block on mitotic entry.[7][12] Some studies have shown that Cdk7 inhibition not only prevents Cdk1 activation but can also disrupt the assembly of the Cdk1/Cyclin B complex itself.[11]
Transcriptional Disruption
Beyond its direct impact on cell cycle kinases, Cdk7 inhibition causes widespread transcriptional suppression. By blocking Pol II CTD phosphorylation, inhibitors prevent the expression of many genes, with a particular sensitivity noted for genes associated with super-enhancers.[8] This often includes key oncogenes like MYC and cell cycle regulators, further reinforcing the cell cycle arrest phenotype and promoting apoptosis.[4][12][13]
Quantitative Data on Cdk7 Inhibition
The following tables summarize representative data from studies using selective Cdk7 inhibitors, demonstrating their effects on cell viability and cell cycle distribution in various cancer cell lines.
Table 1: Effect of Cdk7 Inhibitors on Cancer Cell Viability (IC50)
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| THZ1 | HeLa | Cervical Cancer | ~50 | [7][12] |
| THZ1 | SiHa | Cervical Cancer | ~50 | [7][12] |
| YKL-5-124 | HAP1 | Near-haploid Human | ~250 | [8] |
| THZ531 | Kelly | Neuroblastoma | 60 | [14] |
| THZ531 | B-cell Lymphoma Lines | B-cell Lymphoma | Varies (log10 IC50) | [15] |
Table 2: Effect of Cdk7 Inhibitors on Cell Cycle Phase Distribution
| Inhibitor & Conc. | Cell Line | Time (h) | % G1 | % S | % G2/M | Reference |
| THZ1 (50 nM) | HeLa | 24 | Increased | Decreased | Increased | [7] |
| THZ1 (50 nM) | SiHa | 24 | Increased | Decreased | Increased | [7] |
| YKL-5-124 (2 µM) | HAP1 | 24 | Increased | Decreased | No significant change | [8] |
Note: The specific changes in cell cycle distribution can be cell-type dependent, with some lines exhibiting a stronger G1/S arrest and others a more pronounced G2/M arrest.
Key Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the Cdk7 inhibitor (e.g., this compound) at various concentrations for the desired duration (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Aspirate the media and wash cells with PBS. Harvest the cells by trypsinization and collect them in a centrifuge tube. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. This fixes the cells and permeabilizes the membrane. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the DNA-binding dye.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Phospho-Protein Analysis
This method is used to detect the phosphorylation status of Cdk7 substrates.
-
Protein Extraction: Treat cells with the Cdk7 inhibitor as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for the phosphorylated forms of Cdk7 targets (e.g., anti-phospho-Cdk1 (Thr161), anti-phospho-Cdk2 (Thr160), anti-phospho-RNA Pol II CTD (Ser5)). Also, probe for total protein levels as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Cdk7's role as the CDK-Activating Kinase (CAK) in the cell cycle.
Caption: Cdk7's role in transcription as part of the TFIIH complex.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Conclusion
Inhibitors of Cdk7, such as the conceptual this compound, represent a potent therapeutic strategy by simultaneously disrupting two core pillars of cancer cell biology: cell cycle progression and oncogenic transcription. The primary effect on the cell cycle is the induction of arrest at the G1/S and G2/M checkpoints, driven by the failure to activate essential cell cycle CDKs. This is compounded by the suppression of key transcriptional programs necessary for proliferation and survival. The data gathered from potent and selective Cdk7 inhibitors provide a strong rationale for their continued investigation and development as anti-cancer agents.
References
- 1. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells | MDPI [mdpi.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of CDK7–Carboxyl-Terminal Domain Kinase Activity by the Tumor Suppressor p16INK4A Contributes to Cell Cycle Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
Understanding the selectivity profile of Cdk7-IN-12
An In-Depth Technical Guide to the Selectivity Profile of Covalent CDK7 Inhibitors
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of transcription and cell cycle progression, making it a compelling target for cancer therapy.[1][2][3] A number of potent and selective inhibitors of CDK7 have been developed to probe its biological functions and for their therapeutic potential. This guide provides a detailed technical overview of the selectivity profiles of two well-characterized covalent CDK7 inhibitors, SY-351 and YKL-5-124, which serve as exemplar compounds in the absence of specific public domain data for "Cdk7-IN-12". This document is intended for researchers, scientists, and drug development professionals.
Data Presentation: Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is paramount to its utility as a research tool and its safety and efficacy as a therapeutic agent. The following tables summarize the quantitative data on the kinase selectivity of SY-351 and YKL-5-124.
Table 1: In Vitro Kinase Inhibition Profile of SY-351
| Kinase Target | Assay Type | Parameter | Value (nM) | Reference |
| CDK7 /CCNH/MAT1 | In vitro kinase assay | IC₅₀ | 23 | [4][5] |
| CDK2/CCNE1 | In vitro kinase assay | IC₅₀ | 321 | [4][5] |
| CDK9/CCNT1 | In vitro kinase assay | IC₅₀ | 226 | [4][5] |
| CDK12/CCNK | In vitro kinase assay | IC₅₀ | 367 | [4][5] |
Table 2: Cellular Target Occupancy of SY-351 in HL-60 Cells (1-hour treatment)
| Kinase Target | Parameter | Value (nM) | Reference |
| CDK7 | EC₅₀ | 8.3 | [4][5] |
| CDK7 | EC₉₀ | 39 | [4][5] |
| CDK12 | EC₅₀ | 36 | [4][5] |
| CDK12 | EC₉₀ | 172 | [4][5] |
Table 3: Kinome-wide Selectivity of SY-351 in A549 Cell Lysate
| SY-351 Conc. | Number of Kinases Screened | Kinases inhibited >50% | Reference |
| 0.2 µM | 252 | CDK7 (>90% inhibition) | [4][6] |
| 1 µM | 252 | CDK7 , CDK12, CDK13, 3 others | [4] |
Table 4: In Vitro Kinase Inhibition Profile of YKL-5-124
| Kinase Target | Assay Type | Parameter | Value (nM) | Reference |
| CDK7 /Mat1/CycH | In vitro kinase assay | IC₅₀ | 9.7 | [1] |
| CDK2 | In vitro kinase assay | IC₅₀ | 1300 | [1] |
| CDK9 | In vitro kinase assay | IC₅₀ | 3020 | [1] |
| CDK7 (at 1mM ATP) | In vitro kinase assay | IC₅₀ | 53.5 | [1] |
| CDK12 (at 1mM ATP) | In vitro kinase assay | No inhibition | - | [1] |
| CDK13 (at 1mM ATP) | In vitro kinase assay | No inhibition | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of selectivity data. The following are descriptions of key experiments cited in the characterization of SY-351 and YKL-5-124.
KiNativ™ in situ Kinase Profiling
This method is utilized to assess the selectivity of an inhibitor against a large panel of kinases in a cellular context.
-
Cell Lysate Preparation: A549 cells are cultured and lysed to produce a native proteome extract containing active kinases.[5]
-
Inhibitor Incubation: The cell lysate is incubated with the test compound (e.g., SY-351 at 0.2 µM and 1.0 µM) for a defined period (e.g., 15 minutes) at room temperature to allow for target engagement.[5]
-
Probe Addition: A biotinylated acyl-phosphate probe, which covalently modifies the active site of ATP-binding proteins (kinases), is added to the lysate and incubated for a short duration (e.g., 10 minutes).[5]
-
Enrichment and Digestion: Probe-labeled proteins are enriched using streptavidin affinity chromatography. The enriched proteins are then subjected to tryptic digestion.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were not blocked by the inhibitor. The percentage of inhibition is determined by comparing the spectral counts of each kinase in the inhibitor-treated sample to a DMSO control.
In Vitro Kinase Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of purified kinases.
-
Reaction Components: Purified recombinant active kinase complexes (e.g., CDK7/CCNH/MAT1, CDK2/CCNE1, CDK9/CCNT1, CDK12/CCNK) are used.[4][5] A suitable substrate (e.g., a peptide or protein) and radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) at a concentration close to the Kₘ for each enzyme are prepared in a kinase reaction buffer.[4][5]
-
Inhibitor Dilution Series: The inhibitor (e.g., SY-351 or YKL-5-124) is prepared in a series of dilutions.
-
Kinase Reaction: The kinase, substrate, and inhibitor are incubated together to allow for the enzymatic reaction to proceed.
-
Detection of Substrate Phosphorylation: The reaction is stopped, and the amount of radiolabeled phosphate incorporated into the substrate is quantified using methods such as filter binding assays and scintillation counting or phosphorimaging.
-
IC₅₀ Determination: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated using non-linear regression analysis.
Cellular Target Occupancy Assays
These experiments determine the extent to which an inhibitor engages its target within a cellular environment.
-
Cell Treatment: A cell line of interest (e.g., HL-60) is treated with a range of concentrations of the inhibitor (e.g., SY-351) for a specific duration (e.g., 1 hour).[4][5]
-
Competitive Pulldown: For covalent inhibitors, a competitive pulldown assay can be performed. Cells are lysed, and the lysate is incubated with a biotinylated version of a broad-spectrum kinase inhibitor that also reacts with the same active site cysteine.
-
Western Blot Analysis: The amount of target kinase (e.g., CDK7) and a closely related off-target (e.g., CDK12) pulled down by the biotinylated probe is assessed by Western blotting.[7] A reduction in the amount of pulled-down kinase in the presence of the test inhibitor indicates target engagement.
-
EC₅₀/EC₉₀ Calculation: The level of target engagement at different inhibitor concentrations is quantified, and the EC₅₀ (effective concentration for 50% target occupancy) and EC₉₀ (effective concentration for 90% target occupancy) are determined.[4][5]
Visualizations: Signaling Pathways and Experimental Workflows
CDK7's Dual Role in Transcription and Cell Cycle Regulation
CDK7 plays a central role in two fundamental cellular processes. As a component of the general transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is essential for transcription initiation.[2][3] Additionally, as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[3][8]
Caption: Dual roles of CDK7 in transcription and cell cycle, and the effect of inhibitors.
CDK7 as a Master Regulator of Transcriptional Kinases
Recent evidence suggests that CDK7 acts as a master regulator of other transcription-associated kinases, including CDK9, CDK12, and CDK13, by phosphorylating their T-loops and activating them.[4] This highlights a hierarchical control mechanism in the regulation of transcription.
Caption: CDK7's role in activating other transcriptional kinases.
Workflow for Kinome-wide Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor using a chemical proteomics approach like KiNativ™.
Caption: Experimental workflow for KiNativ™ kinase selectivity profiling.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Covalent CDK7 Inhibition in Halting Tumor Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription, processes fundamental to cancer cell proliferation and survival.[1] This technical guide provides an in-depth analysis of the mechanism and anti-tumor efficacy of covalent CDK7 inhibitors, with a focus on representative molecules such as THZ1 and YKL-5-124. We consolidate preclinical data, detail essential experimental protocols for evaluating these inhibitors, and visualize the core signaling pathways affected. This document serves as a comprehensive resource for researchers and drug development professionals investigating CDK7 inhibition as a promising cancer therapeutic strategy.
Introduction to CDK7: A Dual-Function Kinase in Cancer
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that, in conjunction with Cyclin H and MAT1, forms the CDK-activating kinase (CAK) complex.[2] The CAK complex is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[3]
Furthermore, CDK7 is a component of the general transcription factor TFIIH.[3] Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation and elongation.[4] Given that cancer cells are often characterized by both dysregulated cell cycles and a high dependency on the transcription of oncogenes, CDK7's central role in these two processes makes it an attractive target for therapeutic intervention.[5][6]
Covalent inhibitors of CDK7, such as THZ1 and the more selective YKL-5-124, have been developed to irreversibly bind to a cysteine residue near the ATP-binding pocket of CDK7, leading to potent and sustained inhibition.[6][7] Preclinical studies have demonstrated that these inhibitors can induce cell cycle arrest, apoptosis, and suppress tumor growth across a range of cancer types.[8][9][10]
Quantitative Analysis of Covalent CDK7 Inhibitor Activity
The efficacy of covalent CDK7 inhibitors has been demonstrated across a multitude of cancer cell lines and in vivo models. This section presents a summary of the quantitative data for representative inhibitors, THZ1 and YKL-5-124.
In Vitro Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for THZ1 and YKL-5-124 in various cancer cell lines.
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Reference |
| NALM6 | B-cell Acute Lymphocytic Leukemia | THZ1 | 101.2 | [11] |
| REH | B-cell Acute Lymphocytic Leukemia | THZ1 | 26.26 | [11] |
| Multiple Lines | Breast Cancer | THZ1 | 80-300 (2-day) | [12] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | THZ1 | <200 | [13] |
| HL-60 | Acute Myeloid Leukemia | THZ1 | 38 | [14] |
| HAP1 | Chronic Myeloid Leukemia | YKL-5-124 | 9.7 (biochem) | [7][15] |
| Various | Multiple Myeloma | YKL-5-124 | ~500 | [9] |
Table 1: In Vitro IC50 Values of Representative Covalent CDK7 Inhibitors.
In Vivo Anti-tumor Efficacy
The anti-tumor activity of covalent CDK7 inhibitors has been validated in preclinical xenograft models. The following table summarizes key findings from in vivo studies.
| Cancer Model | Inhibitor | Dosing Regimen | Outcome | Reference |
| HNSCC Xenograft | THZ1 | Not specified | Potent inhibition of tumor overgrowth | [8] |
| Multiple Myeloma (subcutaneous) | YKL-5-124 | Not specified | Almost complete tumor eradication | [9] |
| Small Cell Lung Cancer (orthotopic) | YKL-5-124 | Not specified | Inhibition of tumor growth and prolonged survival | [10] |
| Glioblastoma Xenograft | THZ1 | Not specified | Effective disruption of GBM growth | [16] |
| Cervical Cancer (subcutaneous) | THZ1 | 10 mg/kg, twice daily | Obvious tumor repression | [17] |
| Non-Small Cell Lung Cancer Xenograft | THZ1 | Not specified | Suppressed tumor growth and weight | [18] |
Table 2: In Vivo Tumor Growth Inhibition by Representative Covalent CDK7 Inhibitors.
Core Signaling Pathways Modulated by Cdk7-IN-12
Inhibition of CDK7 disrupts key signaling pathways that are fundamental to tumor cell proliferation and survival. The following diagrams, generated using the DOT language, illustrate the central role of CDK7 in these processes.
Experimental Protocols for Evaluating Covalent CDK7 Inhibitors
This section provides detailed methodologies for key experiments to assess the efficacy of covalent CDK7 inhibitors.
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the IC50 value of a CDK7 inhibitor in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
96-well plates
-
CDK7 inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the CDK7 inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTT/CCK-8 Addition and Incubation:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CCK-8: Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis
Objective: To assess the effect of a CDK7 inhibitor on the phosphorylation of its downstream targets and on the expression of key cell cycle and apoptosis-related proteins.
Materials:
-
Cancer cells treated with the CDK7 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK1, anti-phospho-CDK2, anti-phospho-RNA Pol II, anti-PARP, anti-Caspase-3, anti-MYC, anti-MCL1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the CDK7 inhibitor for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to the loading control.
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a CDK7 inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
CDK7 inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (length × width^2) / 2).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the CDK7 inhibitor or vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study.
-
Excise the tumors, weigh them, and process for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
-
Conclusion
Covalent inhibition of CDK7 represents a compelling strategy for cancer therapy due to its ability to simultaneously disrupt the cell cycle and transcriptional programs that are essential for tumor growth and survival. The data and protocols presented in this guide underscore the potent anti-tumor activity of this class of inhibitors. Further research and clinical development of selective CDK7 inhibitors hold significant promise for the treatment of various malignancies, particularly those with a high degree of transcriptional dependency. This technical guide provides a foundational resource for researchers dedicated to advancing this promising area of oncology drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Structural basis for CDK7 activation by MAT1 and Cyclin H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
- 6. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Pharmacological inhibition of CDK7 by THZ1 impairs tumor growth in p53-mutated HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. CDK7 inhibition is a novel therapeutic strategy against GBM both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of Dual CDK7/12 Inhibition: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel Anti-Cancer Strategy
The intricate dance of the cell cycle and the precise orchestration of gene transcription are fundamental processes that, when dysregulated, lie at the heart of cancer. Cyclin-dependent kinases (CDKs) are the master conductors of these processes. While initial therapeutic strategies focused on CDKs that directly control cell cycle progression, a new and promising frontier has emerged: the targeting of transcriptional CDKs. Among these, CDK7 and CDK12 have garnered significant attention, with dual inhibition emerging as a powerful strategy to simultaneously dismantle the transcriptional machinery that fuels oncogenesis and cripple the cell's ability to repair DNA damage. This guide provides a technical overview of the core mechanisms, preclinical data, and experimental methodologies central to the field of dual CDK7/12 inhibition.
The Core Rationale: Dual Roles in Transcription and Beyond
CDK7 and CDK12 are key serine/threonine kinases that, in complex with their cyclin partners (Cyclin H for CDK7, Cyclin K for CDK12), play critical, albeit distinct, roles in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).
-
CDK7: As a core component of the general transcription factor TFIIH, CDK7 is essential for transcription initiation. It phosphorylates the Pol II CTD at Serine 5 (Ser5) and Serine 7 (Ser7), which facilitates promoter clearance and the recruitment of mRNA capping enzymes.[1][2][3] Beyond transcription, CDK7 also functions as the CDK-activating kinase (CAK), phosphorylating and activating cell cycle CDKs like CDK1 and CDK2, thus linking transcriptional control to cell cycle progression.[4]
-
CDK12: Acting further downstream, CDK12 is crucial for transcriptional elongation. It primarily phosphorylates the Pol II CTD at Serine 2 (Ser2), a modification that releases paused Pol II and promotes productive elongation.[5] A critical function of CDK12 is to ensure the full-length transcription of exceptionally long genes, which notably include key components of the DNA Damage Response (DDR) pathway, such as BRCA1, ATM, and ATR.[6][7]
The dual inhibition of CDK7 and CDK12, therefore, delivers a potent one-two punch against cancer cells. It not only suppresses the transcription of key oncogenes but also induces a state of "BRCAness" by downregulating DDR genes, creating a synthetic lethal vulnerability that can be exploited by other therapies.
Mechanism of Action: A Multi-pronged Assault
The anti-neoplastic effects of dual CDK7/12 inhibition are driven by two primary mechanisms: profound transcriptional disruption and the induction of genomic instability.
Transcriptional Suppression of Oncogenic Drivers
Many cancers are characterized by "transcriptional addiction," a heavy reliance on the continuous, high-level expression of specific oncogenes, such as MYC.[8][9] These genes are often controlled by large regulatory elements known as super-enhancers. Dual inhibition of CDK7 and CDK12 leads to a global collapse of this oncogenic transcriptional program. Studies have shown that while inhibiting CDK7 alone can have an effect, the combined inhibition of CDK7 and CDK12/13 is required to achieve a marked downregulation of MYC and its target genes.[8][9][10] This leads to cell cycle arrest and apoptosis in cancer cells dependent on these drivers.[11]
Impairment of the DNA Damage Response (DDR)
By inhibiting CDK12-mediated phosphorylation of Pol II Ser2, dual inhibitors prevent the effective transcription of long DDR genes.[5][6] This cripples the homologous recombination (HR) repair pathway, creating a phenotype similar to that seen in cells with BRCA1/2 mutations—a state referred to as "BRCAness."[7] This induced deficiency in DNA repair renders cancer cells highly susceptible to agents that cause DNA damage, most notably PARP (Poly ADP-ribose polymerase) inhibitors. The combination of a dual CDK7/12 inhibitor and a PARP inhibitor is a key example of a synthetic lethal strategy, where the inhibition of two separate pathways is selectively toxic to cancer cells while sparing normal cells.[12][13]
Figure 1. Mechanism of dual CDK7/12 inhibition leading to anti-cancer effects.
Quantitative Data Summary
The development of potent and selective inhibitors is crucial. THZ1 is a well-studied covalent inhibitor that targets CDK7, CDK12, and CDK13. More selective agents are also in development. The tables below summarize key quantitative data for representative inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)
| Compound | Target(s) | CDK7 IC₅₀ (nM) | CDK12 IC₅₀ (nM) | CDK13 IC₅₀ (nM) | Reference(s) |
| THZ1 | CDK7/12/13 | 3.2 | ~250 | - | [14] |
| THZ531 | CDK12/13 | - | Potent | Potent | [5] |
| SR-4835 | CDK12/13 | - | Potent | Potent | [15][16] |
| SNS-032 | CDK2/7/9 | 62 | - | - | [17] |
| SY-351 | CDK7 > CDK12 | 23 | 367 | - | [18] |
| Compound 22 | CDK7 | 7.21 | >1000 | - | [19] |
Note: IC₅₀ values can vary based on assay conditions. "-" indicates data not specified in the cited sources.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC₅₀)
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| THZ1 | Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | [20] |
| THZ1 | Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 | [20] |
| THZ1 | HCT116 | Colorectal Carcinoma | < 200 | [21] |
| SR-4835 | 4T1 | Murine Breast Cancer | ~50 | [22] |
| Compound 22 | Mino | Mantle Cell Lymphoma | 37.5 | [19] |
| Compound 22 | MM.1S | Multiple Myeloma | 174.6 | [19] |
Key Experimental Protocols
Validating the mechanism and efficacy of dual CDK7/12 inhibitors requires a suite of specialized assays. Below are detailed methodologies for core experiments.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CDK7 or CDK12.
-
Objective: To determine the IC₅₀ of an inhibitor against a specific kinase.
-
Materials:
-
Purified recombinant CDK7/CyclinH/MAT1 or CDK12/CyclinK complex (e.g., from BPS Bioscience).[23]
-
Kinase substrate (e.g., a peptide derived from the Pol II CTD).
-
ATP (often radiolabeled with ³²P or ³³P, or used in ADP-Glo™ systems).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test inhibitor at various concentrations.
-
96-well plates.
-
Detection system (e.g., scintillation counter for radioactivity, luminometer for ADP-Glo™).
-
-
Methodology:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in each well of a 96-well plate.
-
Add the test inhibitor at serially diluted concentrations to the wells. Include a DMSO vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.[24]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA or SDS loading buffer).[24][25]
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this involves capturing the substrate on a filter membrane and measuring radioactivity. For ADP-Glo™ assays, the amount of ADP produced is measured via a luminescence-based reaction.[23]
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cell Viability/Proliferation Assay
This assay assesses the effect of an inhibitor on the growth and survival of cancer cell lines.
-
Objective: To determine the anti-proliferative IC₅₀ of an inhibitor in various cell lines.
-
Materials:
-
Cancer cell lines of interest.
-
Appropriate cell culture medium and supplements.
-
96-well clear-bottom plates.
-
Test inhibitor.
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTT).[26]
-
Microplate reader.
-
-
Methodology:
-
Seed cells into 96-well plates at a predetermined density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[26][27]
-
Treat the cells with a range of concentrations of the test inhibitor. Include appropriate vehicle (e.g., DMSO) and untreated controls.
-
Incubate the plates for a specified period, typically 48-96 hours, under standard cell culture conditions (37°C, 5% CO₂).[22][28]
-
At the end of the incubation, add the viability reagent to each well according to the manufacturer's instructions. For CCK-8, add 10 µL per well and incubate for 1-4 hours.[26]
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[26]
-
Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the IC₅₀.
-
RNA-Sequencing (RNA-Seq) for Transcriptional Analysis
RNA-Seq provides a genome-wide view of the transcriptional changes induced by CDK7/12 inhibition.
-
Objective: To identify genes and pathways modulated by the inhibitor.
-
Materials:
-
Cells treated with the inhibitor or vehicle control.
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
Optional: ERCC RNA Spike-In Mix for normalization.[21]
-
Library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).
-
-
Methodology:
-
Treat cells with the inhibitor (e.g., at its IC₅₀ concentration) or vehicle for a defined time (e.g., 4-6 hours to capture primary transcriptional effects).[29]
-
Harvest cells and isolate total RNA using a commercial kit, ensuring high quality and integrity (RIN > 8).
-
(Optional) Add spike-in controls to the total RNA to allow for absolute quantification.
-
Deplete ribosomal RNA (rRNA) or select for polyadenylated (poly(A)) mRNA.
-
Fragment the RNA and synthesize cDNA.
-
Prepare sequencing libraries by ligating adapters, and amplify the library via PCR.
-
Sequence the libraries on an NGS platform.
-
Bioinformatics Analysis:
-
Perform quality control on raw sequencing reads (e.g., using FastQC).
-
Align reads to a reference genome (e.g., using STAR aligner).[30]
-
Quantify gene expression levels (e.g., using featureCounts).
-
Perform differential gene expression analysis (e.g., using DESeq2 or edgeR) to identify significantly up- and down-regulated genes.[31]
-
Conduct pathway and gene ontology (GO) enrichment analysis to understand the biological impact of the transcriptional changes.
-
-
Visualizing Key Concepts
Graphical representations are essential for understanding the complex relationships in dual CDK7/12 inhibition.
Figure 2. Kinase cascade regulating RNA Polymerase II transcription.
Figure 3. Preclinical experimental workflow for a dual CDK7/12 inhibitor.
Conclusion and Future Directions
Dual inhibition of the transcriptional kinases CDK7 and CDK12 represents a sophisticated and highly promising strategy in oncology. By simultaneously disrupting oncogenic transcription and inducing a synthetic lethal state through the impairment of DNA damage repair, these inhibitors offer a multi-faceted attack on cancer cell vulnerabilities. The strong preclinical data, particularly the synergy observed with PARP inhibitors, provides a compelling rationale for their continued clinical development. Future work will focus on developing inhibitors with greater selectivity to dissect the specific contributions of CDK7 versus CDK12/13 inhibition, identifying robust predictive biomarkers to guide patient selection, and exploring novel combination strategies to overcome resistance and improve therapeutic outcomes. This approach holds the potential to become a cornerstone therapy for a range of transcriptionally addicted and DDR-deficient malignancies.
References
- 1. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. biorxiv.org [biorxiv.org]
- 7. Genome-wide profiling of genetic synthetic lethality identifies CDK12 as a novel determinant of PARP1/2 inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 | eLife [elifesciences.org]
- 9. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Converged DNA Damage Response Renders Human Hepatocellular Carcinoma Sensitive to CDK7 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Dual Target Inhibitors of CDK12 and PARP1 and Their Antitumor Activities in HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. SR-4835 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. THZ1(THZ-1) |CDK7 inhibitor|from DC Chemicals [dcchemicals.com]
- 21. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. In vitro kinase assay [protocols.io]
- 25. In vitro kinase assay [bio-protocol.org]
- 26. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 27. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. resources.revvity.com [resources.revvity.com]
- 29. Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Methodological & Application
Application Notes and Protocols: Preparation of Cdk7-IN-12 Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme involved in the regulation of both the cell cycle and transcription. Its dual function makes it a significant target in cancer drug discovery. Cdk7-IN-12 is a potent and selective inhibitor of CDK7. Accurate and consistent preparation of this compound stock solutions is paramount for reliable and reproducible results in in vitro assays. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in in vitro kinase assays. For the purposes of this protocol, we will be referencing the properties of CDK7/12-IN-1, a selective CDK7/12 inhibitor, as a proxy for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of this compound (using CDK7/12-IN-1 as a reference) stock solutions.
| Parameter | Value | Source |
| Molecular Weight | 462.59 g/mol | [1][2] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1][2] |
| Solubility in DMSO | 100 mg/mL (216.17 mM) | [1][2] |
| Storage of Solid Compound | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh out a specific mass of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.626 mg of the compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 462.59 g/mol = 0.0046259 g = 4.626 mg
-
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to the tube. In this example, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) and sonication can aid in dissolution if necessary.[1][2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
In Vitro Kinase Assay with this compound
This protocol provides a general workflow for an in vitro kinase assay to determine the inhibitory activity of this compound.
Materials:
-
Recombinant CDK7 enzyme
-
Kinase substrate (e.g., a peptide or protein substrate of CDK7)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
This compound stock solution (prepared as above)
-
Assay plates (e.g., 96-well or 384-well plates)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the 10 mM this compound stock solution in the kinase reaction buffer to achieve a range of desired final assay concentrations. Remember to include a DMSO-only control (vehicle control).
-
Assay Plate Preparation: Add the diluted this compound or vehicle control to the wells of the assay plate.
-
Enzyme Addition: Add the recombinant CDK7 enzyme to each well.
-
Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay format.
-
Signal Detection: Add the detection reagent according to the manufacturer's instructions and measure the signal using a plate reader. The signal will be proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Visualizations
CDK7 Signaling Pathway
Caption: Dual roles of CDK7 in transcription and cell cycle progression.
Experimental Workflow
Caption: Workflow for this compound stock preparation and in vitro assay.
References
Application Notes: Western Blot Analysis of p-CDK7 (Thr170) Following Cdk7-IN-12 Treatment
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating both the cell cycle and transcription.[1][2][3][4] As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[3][4][5] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in the initiation and elongation phases of transcription.[1][2][6] The activity of CDK7 itself is regulated by phosphorylation, with phosphorylation at Threonine 170 (Thr170) in its T-loop being crucial for its kinase activity.[7]
Cdk7-IN-12 is a potent and selective inhibitor of CDK7 and CDK12.[8] By targeting CDK7, this small molecule inhibitor provides a valuable tool for studying the cellular processes regulated by this kinase and for exploring its potential as a therapeutic target in diseases such as cancer, where CDK7 is often overexpressed.[3][9] This application note provides a detailed protocol for analyzing the phosphorylation status of CDK7 at Thr170 in cultured cells following treatment with this compound using Western blot analysis.
Principle
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol describes the immunodetection of phosphorylated CDK7 (p-CDK7) at the Thr170 residue and total CDK7 in cell lysates. Cells are treated with this compound, lysed to extract proteins, and the proteins are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are transferred to a membrane, which is then probed with primary antibodies specific for p-CDK7 (Thr170) and total CDK7. A secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction is then used for detection. The resulting signal, captured by an imaging system, allows for the semi-quantitative analysis of p-CDK7 and total CDK7 levels. A decrease in the p-CDK7/total CDK7 ratio upon this compound treatment would indicate successful target engagement and inhibition of CDK7 autophosphorylation or upstream kinase activity.
Data Presentation
The following tables summarize hypothetical quantitative data from Western blot analysis, demonstrating the effect of this compound on the phosphorylation of CDK7 at Thr170.
Table 1: Dose-Dependent Effect of this compound on p-CDK7 (Thr170) Levels
| This compound Concentration (nM) | Relative p-CDK7/Total CDK7 Ratio (Normalized to Control) | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | 0.08 |
| 10 | 0.85 | 0.06 |
| 50 | 0.52 | 0.05 |
| 100 | 0.21 | 0.03 |
| 500 | 0.05 | 0.01 |
Table 2: Time-Course of p-CDK7 (Thr170) Inhibition by this compound (100 nM)
| Treatment Time (hours) | Relative p-CDK7/Total CDK7 Ratio (Normalized to 0h) | Standard Deviation |
| 0 | 1.00 | 0.07 |
| 1 | 0.78 | 0.05 |
| 6 | 0.45 | 0.04 |
| 12 | 0.25 | 0.03 |
| 24 | 0.15 | 0.02 |
Experimental Protocols
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (dissolved in DMSO)
-
RIPA Lysis and Extraction Buffer (e.g., Thermo Fisher Scientific, #89900)
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, #P8340)
-
Phosphatase Inhibitor Cocktail 2 & 3 (e.g., Sigma-Aldrich, #P5726 & #P0044)
-
BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, #23225)
-
Laemmli Sample Buffer (4X) (e.g., Bio-Rad, #1610747)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris gels)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST)
-
Primary Antibody: Rabbit anti-p-CDK7 (Thr170) (e.g., Assay Genie, specific for phospho-Thr170)[10]
-
Primary Antibody: Mouse anti-CDK7 (total) (e.g., Cell Signaling Technology, #2916)
-
Primary Antibody: Beta-Actin or GAPDH (loading control)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Deionized water
Protocol
-
Cell Culture and Treatment:
-
Plate cells at a desired density in appropriate cell culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
For dose-response experiments, treat the cells with varying concentrations of this compound for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat the cells with a fixed concentration of this compound and harvest at different time points.
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane into a precast polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Run the gel in SDS-PAGE running buffer according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. Follow the manufacturer's protocol for transfer conditions.
-
-
Immunoblotting:
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against p-CDK7 (Thr170) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total CDK7 and a loading control like beta-actin or GAPDH. Alternatively, run parallel gels for total CDK7 and loading control detection.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of p-CDK7 to total CDK7 for each sample and normalize to the control group.
-
Visualizations
References
- 1. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The CDK-activating kinase Cdk7: Taking yes for an answer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Assessing Cell Cycle Arrest with Cdk7-IN-12 using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and transcription.[1][2] As a key component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through different phases of its cycle.[3][4][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the initiation and elongation of transcription.[4][6]
Due to its central role in both proliferation and gene expression, CDK7 has emerged as a promising therapeutic target in oncology.[7][8] Inhibition of CDK7 can simultaneously halt the cell cycle and disrupt the transcriptional machinery that cancer cells heavily rely on for their growth and survival.[8][9] Cdk7-IN-12 is a potent and selective inhibitor of CDK7. This application note provides a detailed protocol for utilizing this compound to induce cell cycle arrest and subsequently analyzing this arrest using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: Cdk7 Inhibition and Cell Cycle Arrest
This compound, by inhibiting the kinase activity of CDK7, disrupts both the cell cycle and transcriptional processes. Inhibition of the CAK function of CDK7 prevents the activation of downstream CDKs, leading to a halt in cell cycle progression.[5] The specific phase of cell cycle arrest, either at the G1/S or G2/M transition, can be dependent on the cellular context and the concentration of the inhibitor used.[7][9] For instance, some studies using CDK7 inhibitors have reported a G2/M arrest, while others have observed an accumulation of cells in the G1 phase.[4][10] This is a direct consequence of preventing the phosphorylation and activation of key cell cycle regulators.
Simultaneously, inhibition of CDK7's transcriptional role leads to a global decrease in mRNA synthesis.[6] This can be particularly detrimental to cancer cells that are often "addicted" to the high-level expression of certain oncogenes for their survival. The combination of cell cycle arrest and transcriptional repression makes CDK7 inhibitors like this compound a powerful tool for cancer research and drug development.
Data Presentation
The following table summarizes the expected outcomes and recommended starting concentrations for inducing cell cycle arrest with Cdk7 inhibitors. It is important to note that optimal concentrations and treatment times will vary depending on the cell line and experimental conditions. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific system.
| Parameter | Recommended Range/Value | Expected Outcome |
| This compound Concentration | 10 nM - 1 µM | Dose-dependent increase in the percentage of cells in the arrested phase (G1 or G2/M). |
| Treatment Time | 24 - 72 hours | Time-dependent accumulation of cells in the arrested phase. |
| Cell Cycle Phase Arrest | G1/S or G2/M | A significant increase in the population of cells in either the G1 or G2/M phase of the cell cycle, with a corresponding decrease in the S and other phases. |
| Apoptosis Induction | Varies (often at higher concentrations or longer incubation times) | An increase in the sub-G1 population may be observed, indicative of apoptotic cells. |
Experimental Protocols
Protocol 1: Cell Treatment with this compound
This protocol outlines the steps for treating cultured cells with this compound to induce cell cycle arrest.
Materials:
-
This compound
-
Appropriate cell culture medium and supplements
-
Cultured cells of interest
-
DMSO (for stock solution)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C.
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period. The seeding density will need to be optimized for your specific cell line.
-
Cell Adherence: Allow the cells to adhere and resume growth for 24 hours in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare working solutions of this compound by diluting the stock solution in fresh cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 nM, 100 nM, 500 nM, 1 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol describes the preparation of this compound-treated cells for cell cycle analysis using PI staining and flow cytometry.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Harvest Cells:
-
For adherent cells, aspirate the medium, wash once with PBS, and then add trypsin-EDTA to detach the cells. Once detached, add fresh medium to neutralize the trypsin.
-
For suspension cells, directly collect the cells.
-
-
Cell Counting: Count the cells to ensure you have approximately 1 x 10^6 cells per sample.
-
Washing: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and carefully discard the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS and centrifuge again.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE-Texas Red channel.
-
Collect data for at least 10,000 events per sample.
-
Use the linear scale for the DNA content histogram.
-
Set up appropriate gates to exclude doublets and debris. The cell cycle distribution (G0/G1, S, and G2/M phases) can be quantified using appropriate software (e.g., FlowJo, ModFit LT).
-
Mandatory Visualization
Caption: this compound inhibits CDK7, blocking cell cycle progression and transcription.
References
- 1. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic inactivation of Cdk7 leads to cell cycle arrest and induces premature aging due to adult stem cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]
- 9. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RNA-seq Analysis to Identify Genes Affected by Cdk7-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) is a key regulator of two fundamental cellular processes: cell cycle progression and transcription.[1][2][3][4][5] As the catalytic subunit of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, such as Cdk1, Cdk2, Cdk4, and Cdk6, thereby driving the cell cycle forward.[6] Additionally, as a component of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for transcription initiation and elongation.[2][6][7] Given its dual roles, Cdk7 has emerged as a promising therapeutic target in oncology.
This document provides detailed application notes and protocols for utilizing RNA sequencing (RNA-seq) to identify and analyze genes whose expression is altered by a selective Cdk7 inhibitor, here referred to as Cdk7-IN-12. The protocols cover the entire workflow, from experimental design and cell treatment to data analysis and interpretation.
Data Presentation: Genes Affected by Cdk7 Inhibition
Inhibition of Cdk7 is expected to lead to widespread changes in gene expression. Studies using specific Cdk7 inhibitors like LDC4297 and SY-351 have demonstrated the significant impact of Cdk7 inhibition on the transcriptome. For instance, treatment of pancreatic cancer cell lines with LDC4297 resulted in the deregulation of thousands of genes.[7][8] Similarly, the covalent inhibitor SY-351 caused significant changes in mRNA abundance in HL60 cells.[9]
The following table summarizes a representative list of genes commonly affected by Cdk7 inhibition, categorized by their primary cellular function. The direction of change (up- or down-regulation) is based on published findings with various Cdk7 inhibitors.
| Functional Category | Gene Symbol | Reported Change upon Cdk7 Inhibition | Putative Role |
| Cell Cycle Control | CCNB1 | Down-regulated | G2/M checkpoint |
| CDK1 | Down-regulated | Mitotic entry | |
| CDC25A | Down-regulated | G1/S transition | |
| CDC25C | Down-regulated | G2/M transition | |
| AURKA | Down-regulated | Mitotic spindle assembly | |
| Transcription & Splicing | MYC | Down-regulated | Oncogenic transcription factor |
| FOS | Down-regulated | Immediate early gene, transcription factor | |
| JUN | Down-regulated | Immediate early gene, transcription factor | |
| SF3B1 | Phosphorylation reduced | Splicing factor | |
| DNA Damage Response | BRCA1 | Down-regulated | DNA repair |
| ATM | Down-regulated | DNA damage signaling | |
| CHEK1 | Down-regulated | Cell cycle checkpoint control | |
| Apoptosis | BCL2 | Down-regulated | Anti-apoptotic protein |
| BAX | Up-regulated | Pro-apoptotic protein |
Experimental Protocols
This section outlines the detailed methodologies for performing an RNA-seq experiment to identify genes affected by this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a relevant cancer cell line known to be sensitive to transcription or cell cycle inhibitors. Examples include pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., Panc-1, Mia-Paca2) or hematological malignancy cell lines (e.g., HL60).
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Determine the optimal concentration and treatment duration through preliminary dose-response and time-course experiments assessing cell viability (e.g., MTT or CellTiter-Glo assay) and target engagement (e.g., Western blot for phospho-Pol II CTD).
-
Treat the cells with the determined concentration of this compound or vehicle control (DMSO) for the chosen duration. Include at least three biological replicates for each condition.
-
Protocol 2: RNA Extraction
-
Cell Lysis: After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture plate by adding 1 mL of TRIzol reagent per well.
-
Phase Separation: Transfer the cell lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water.
-
Quality Control: Assess the RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.
Protocol 3: RNA-seq Library Preparation and Sequencing
-
Poly(A) mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library using PCR to enrich for fragments with adapters on both ends.
-
Library Quantification and Sequencing: Quantify the final library and sequence on an Illumina platform (e.g., NovaSeq 6000) to generate paired-end reads.
Protocol 4: Bioinformatics Analysis of RNA-seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment to Reference Genome: Align the trimmed reads to a reference genome (e.g., human genome GRCh38) using a splice-aware aligner such as STAR.
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis:
-
Import the read count matrix into R.
-
Use packages like DESeq2 or edgeR to normalize the counts and perform differential expression analysis between the this compound-treated and vehicle control samples.
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).
-
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID or GSEA to identify over-represented biological processes and pathways.
Mandatory Visualizations
Cdk7 Signaling Pathways
Caption: Dual roles of Cdk7 in transcription and cell cycle, and inhibition by this compound.
RNA-seq Experimental Workflow
Caption: Overview of the RNA-seq experimental and bioinformatics workflow.
Logical Relationship of Data Analysis
Caption: Logical flow of the bioinformatics data analysis pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cdk7-IN-12 in Combination with PARP Inhibitors in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of Cyclin-Dependent Kinase 7 (CDK7) inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors represents a promising therapeutic strategy in ovarian cancer, particularly in tumors proficient in homologous recombination (HR) or those that have developed resistance to PARP inhibitors. CDK7, a key transcriptional and cell cycle regulator, plays a crucial role in the DNA damage response (DDR). Its inhibition can induce a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibitors which exploit deficiencies in DNA repair pathways.
While direct data on the specific compound Cdk7-IN-12 in combination with PARP inhibitors in ovarian cancer is limited in publicly available literature, extensive research has been conducted on other potent CDK7 inhibitors, most notably THZ1 . Interestingly, one study reported that the combination of a related compound, CDK7-IN-1 , with the PARP inhibitor olaparib did not exhibit a synergistic effect in SKOV3 and OVCAR3 ovarian cancer cell lines. This highlights the importance of the specific chemical structure of the CDK7 inhibitor in achieving synergy.
This document will focus on the principles and demonstrated efficacy of combining CDK7 inhibition with PARP inhibition in ovarian cancer, using the well-characterized inhibitor THZ1 as the primary example to provide detailed application notes, quantitative data, and experimental protocols.
Mechanism of Action and Signaling Pathway
The synergistic lethality of CDK7 and PARP inhibitors stems from a multi-faceted attack on cancer cell vulnerabilities. PARP inhibitors are highly effective in cancer cells with pre-existing defects in the HR pathway for DNA double-strand break (DSB) repair, a state often associated with BRCA1/2 mutations. When PARP is inhibited, single-strand breaks (SSBs) accumulate and degenerate into DSBs during DNA replication. In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.
CDK7 inhibition can pharmacologically induce an HR-deficient state, or "BRCAness," even in HR-proficient ovarian cancer cells. CDK7 is a critical component of the general transcription factor TFIIH and is essential for the transcription of a broad range of genes, including key components of the DDR pathway such as BRCA1, RAD51, and other HR-related genes. By inhibiting CDK7, the expression of these crucial DNA repair proteins is suppressed. This transcriptional suppression of the HR pathway creates a synthetic lethal vulnerability to PARP inhibitors.
Furthermore, CDK7 is a CDK-activating kinase (CAK) that phosphorylates and activates cell cycle CDKs, such as CDK1 and CDK2. Inhibition of CDK7 can lead to cell cycle arrest, particularly at the G2/M checkpoint, preventing cells from progressing through mitosis with damaged DNA and further contributing to the anti-tumor effect.[1][2]
Quantitative Data
The following tables summarize the quantitative data from preclinical studies on the combination of the CDK7 inhibitor THZ1 and the PARP inhibitor olaparib in ovarian cancer cell lines.
Table 1: In Vitro Synergistic Cytotoxicity of THZ1 and Olaparib in Ovarian Cancer Cell Lines
| Cell Line | BRCA Status | THZ1 IC50 (nM) | Olaparib IC50 (µM) | Combination Effect | Reference |
| OVCAR3 | Wild-type | ~100 | >10 | Synergistic | [3] |
| OVCAR5 | Wild-type | ~50 | >10 | Synergistic | [3] |
Table 2: Combination Index (CI) Values for THZ1 and Olaparib in Ovarian Cancer Cell Lines
| Cell Line | Combination | CI at ED50 | CI at ED75 | CI at ED90 | Interpretation | Reference |
| OVCAR3 | THZ1 + Olaparib | < 1 | < 1 | < 1 | Synergy | [3] |
| OVCAR5 | THZ1 + Olaparib | < 1 | < 1 | < 1 | Synergy | [3] |
Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: In Vivo Tumor Growth Inhibition with THZ1 and Olaparib Combination
| PDX Model | Treatment Group | Mean Tumor Growth Inhibition (%) | Synergistic Effect | Reference |
| DF-106 | THZ1 + Olaparib | > THZ1 or Olaparib alone | Yes | [4][5] |
| DF-118 | THZ1 + Olaparib | > THZ1 or Olaparib alone | Yes | [4][5] |
| DF-86 | THZ1 + Olaparib | > THZ1 or Olaparib alone | Yes | [4][5] |
| DF-181 | THZ1 + Olaparib | > THZ1 or Olaparib alone | Yes | [4][5] |
| DF-68 | THZ1 + Olaparib | > THZ1 or Olaparib alone | Yes | [4][5] |
Note: PDX (Patient-Derived Xenograft) models were derived from heavily pre-treated ovarian cancer patients.[4][5]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the combination of CDK7 and PARP inhibitors are provided below.
Cell Viability Assay (Crystal Violet Staining)
This protocol is used to assess the long-term effect of drug treatment on cell proliferation and survival.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR3, SKOV3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or THZ1
-
PARP inhibitor (e.g., olaparib)
-
12-well plates
-
Phosphate-buffered saline (PBS)
-
1% Formaldehyde in PBS
-
0.05% (w/v) Crystal Violet solution
-
Deionized water
Procedure:
-
Seed 5 x 10³ cells per well in a 12-well plate and allow them to adhere for 24 hours.
-
Treat the cells with increasing concentrations of this compound/THZ1, PARP inhibitor, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 7-14 days, replacing the medium with fresh medium containing the drugs every 3 days.
-
After the incubation period, wash the cells twice with PBS.
-
Fix the cells by adding 1% formaldehyde for 15 minutes at room temperature.
-
Wash the cells with deionized water.
-
Stain the cells with 0.05% crystal violet solution for 15 minutes.
-
Wash the plates extensively with deionized water and allow them to air dry.
-
Photograph the plates to visualize the results.
-
For quantification, dissolve the stain in 10% acetic acid and measure the absorbance at 590 nm using a plate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control ovarian cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Culture 5 x 10⁴ cells in 6-well plates and treat with the desired concentrations of inhibitors for 24-48 hours.[6]
-
Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
DNA Damage Analysis (γH2AX Immunofluorescence Staining)
This assay visualizes and quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).
Materials:
-
Cells grown on coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with inhibitors for the desired time.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control ovarian cancer cells
-
Cold 70% Ethanol
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.
-
Incubate on ice for at least 2 hours or at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.[4]
Conclusion
The combination of CDK7 and PARP inhibitors holds significant therapeutic potential for ovarian cancer, including HR-proficient and PARP inhibitor-resistant tumors. The preclinical data for the CDK7 inhibitor THZ1 in combination with olaparib robustly demonstrates synergistic anti-tumor activity both in vitro and in vivo. The provided protocols offer a framework for researchers to investigate this promising combination therapy further. While specific data for this compound is currently lacking, the principles outlined here provide a strong rationale and methodological basis for its evaluation in combination with PARP inhibitors in the context of ovarian cancer. Future studies are warranted to explore the efficacy of this compound and to identify predictive biomarkers for patient stratification.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Stable CDK12 Knock-Out Ovarian Cancer Cells Do Not Show Increased Sensitivity to Cisplatin and PARP Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 | eLife [elifesciences.org]
- 4. Combination treatment with rucaparib (Rubraca) and MDM2 inhibitors, Nutlin-3 and RG7388, has synergistic and dose reduction potential in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
In Vivo Efficacy of Covalent CDK7 Inhibition in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription, making it a compelling target in oncology.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the transcription of many genes, including oncogenes.[1][2]
Selective and covalent inhibition of CDK7 has emerged as a promising therapeutic strategy. Covalent inhibitors form a stable bond with their target, which can lead to prolonged and potent inhibition. While specific in vivo efficacy data for a compound designated "Cdk7-IN-12" is not publicly available, preclinical studies on other selective covalent CDK7 inhibitors demonstrate significant anti-tumor activity in various cancer xenograft models.
This document provides representative data and protocols based on a novel, selective, and orally bioavailable irreversible covalent CDK7 inhibitor (referred to herein as Compound [I]), developed by Johnson & Johnson, to illustrate the potential in vivo efficacy of such compounds.[5]
Data Presentation: In Vivo Efficacy of a Covalent CDK7 Inhibitor
The following table summarizes the in vivo anti-tumor activity of Compound [I] in an acute myeloid leukemia (AML) xenograft model.
| Xenograft Model | Cancer Type | Treatment | Dosage | Administration Route | Key Findings | Reference |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | Compound [I] | 10 mg/kg | Oral (once daily) | Significant tumor growth inhibition. High and persistent CDK7 occupancy. No significant effect on body weight. | [5] |
Further studies on another selective covalent CDK7 inhibitor, YKL-5-124, have demonstrated in vivo tumor regression and increased survival in multiple myeloma mouse models, reinforcing the therapeutic potential of targeting this kinase.[6]
Experimental Protocols
This section details a generalized protocol for evaluating the in vivo efficacy of a covalent CDK7 inhibitor, such as this compound, in a subcutaneous xenograft model.
Protocol: Subcutaneous Xenograft Efficacy Study
1. Cell Line and Culture:
-
Cell Line: Kasumi-1 (or other relevant cancer cell line).
-
Culture Medium: RPMI-1640 supplemented with 20% fetal bovine serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells should be maintained in the exponential growth phase.
2. Animal Model:
-
Species/Strain: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
3. Tumor Implantation:
-
Harvest Kasumi-1 cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
4. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
5. Drug Formulation and Administration:
-
Vehicle Control: Formulate a vehicle solution appropriate for the test compound (e.g., 0.5% methylcellulose in sterile water).
-
Test Compound (this compound): Prepare a suspension of the compound in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose).
-
Administration: Administer the vehicle or test compound orally (p.o.) once daily.
6. Efficacy Evaluation:
-
Measure tumor volume and body weight twice weekly.
-
Observe the animals for any signs of toxicity.
-
The study endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment.
7. Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each measurement time point.
-
Analyze the statistical significance of the difference in tumor growth between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Plot tumor growth curves and body weight changes over time.
Visualizations
Signaling Pathway of CDK7 Inhibition
Caption: Mechanism of Action of this compound.
Experimental Workflow for Xenograft Efficacy Study
Caption: Xenograft Model Experimental Workflow.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Irreversible covalent CDK7 inhibitor exhibits potent occupancy, antitumor activity in vivo | BioWorld [bioworld.com]
- 6. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identifying Synergistic Partners for Cdk7-IN-12 using Genome-Wide CRISPR-Cas9 Screening
Abstract
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of both the cell cycle and transcription, making it a compelling target in oncology.[1] Cdk7-IN-12 is a potent inhibitor of CDK7, but like many targeted therapies, its efficacy can be enhanced and resistance mechanisms overcome through combination strategies.[2][3] This application note provides a detailed protocol for employing a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to this compound. Such "hits" represent promising candidates for synergistic therapeutic combinations. The protocol covers cell line preparation, CRISPR library transduction, drug screening, next-generation sequencing (NGS) data analysis, and hit validation.
Introduction
CDK7 is a core component of two essential cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[3] As part of CAK, CDK7 phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, CDK6) to drive cell cycle progression.[3][4] Within TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a crucial step for the initiation and elongation phases of transcription.[3][5] Many cancers exhibit a heightened dependence on transcriptional regulation, particularly through super-enhancers that drive the expression of key oncogenes, making them vulnerable to CDK7 inhibition.[3][5]
While CDK7 inhibitors show promise, identifying rational combination therapies is crucial to improve patient outcomes.[6] CRISPR-Cas9 screening technology offers an unbiased, genome-wide approach to uncover synthetic lethal interactions, where the loss of a specific gene combined with drug treatment results in cell death.[7][8] This protocol details a negative selection, or "dropout," screen designed to identify single guide RNAs (sgRNAs) that are depleted from a cell population upon treatment with a sub-lethal dose of this compound. Genes targeted by these depleted sgRNAs are potential synergistic partners for Cdk7 inhibition.
Signaling Pathway and Experimental Principle
CDK7 plays a dual role in cellular regulation. The diagram below illustrates its function in transcription and cell cycle control, which are the primary pathways affected by this compound. The experimental workflow outlines the strategy to identify genetic knockouts that synergize with this inhibition.
References
- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4 T172 Phosphorylation Is Central in a CDK7-Dependent Bidirectional CDK4/CDK2 Interplay Mediated by p21 Phosphorylation at the Restriction Point | PLOS Genetics [journals.plos.org]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cdk7-IN-12 Concentration to Minimize Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the experimental concentration of Cdk7-IN-12 while minimizing cytotoxic effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed even at low concentrations. | High sensitivity of the cell line: Different cell lines exhibit varying sensitivities to CDK7 inhibition. | Start with a broad dose-response experiment (e.g., 1 nM to 10 µM) to determine the GI50 (50% growth inhibition) for your specific cell line. This will establish a baseline for further optimization. |
| Off-target effects: Although this compound is highly selective for CDK7, at higher concentrations, it may inhibit other kinases, such as CDK12, leading to increased cytotoxicity.[1] | Keep the concentration of this compound well below its IC50 for CDK12 (277 nM) to minimize off-target effects.[1] Consider using concentrations closer to the IC50 for CDK7 (3 nM) as a starting point for your experiments.[1] | |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. | Ensure the final concentration of the solvent in your cell culture medium is minimal and consistent across all experimental conditions, including vehicle controls. Typically, a final DMSO concentration of ≤ 0.1% is well-tolerated by most cell lines. | |
| Inconsistent results between experiments. | Variability in cell health and density: The physiological state and number of cells at the time of treatment can significantly impact the outcome. | Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and seed them at a consistent density for each experiment. |
| Instability of this compound in media: The inhibitor may degrade over long incubation periods. | For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. | |
| No observable effect at expected active concentrations. | Low sensitivity of the cell line: Some cell lines may be inherently resistant to CDK7 inhibition. | Confirm the expression and activity of CDK7 in your cell line. Consider using a positive control cell line known to be sensitive to CDK7 inhibitors. |
| Incorrect preparation or storage of this compound: Improper handling can lead to loss of activity. | Prepare fresh stock solutions and store them according to the manufacturer's recommendations. MedChemExpress suggests storing stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to cytotoxicity?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a crucial regulator of both the cell cycle and transcription. It acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs like CDK1 and CDK2, which are essential for cell cycle progression.[2][3] Additionally, as part of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a key step in transcription initiation.[3]
By inhibiting CDK7, this compound disrupts these fundamental processes, leading to cell cycle arrest, primarily at the G1/S and G2/M phases, and the induction of apoptosis (programmed cell death), which manifests as cytotoxicity.[2][4]
Q2: What is a good starting concentration for my experiments with this compound?
A2: A good starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) in your specific cell line. Based on available data, the in vitro IC50 of this compound for CDK7 is 3 nM.[1] Therefore, a concentration range starting from low nanomolar (e.g., 1 nM) up to a few micromolars (e.g., 1-10 µM) is recommended for initial screening.
Q3: How can I distinguish between cytotoxic and cytostatic effects of this compound?
A3: Cytotoxicity refers to cell killing, while cytostasis refers to the inhibition of cell proliferation. To differentiate between these effects, you can use multiple assays:
-
Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo): These assays measure metabolic activity, which can indicate a reduction in cell number due to either cell death or inhibition of proliferation.
-
Cell Counting: Directly counting the number of viable cells (e.g., using a hemocytometer with trypan blue exclusion) at the beginning and end of the treatment period can distinguish between a reduction in proliferation rate and a net loss of cells.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays specifically detect markers of programmed cell death, confirming a cytotoxic effect. For example, studies with other CDK7 inhibitors like THZ1 have shown increased activated caspase-3 expression upon treatment.[5]
Q4: Are there known off-target effects of this compound that could contribute to cytotoxicity?
A4: this compound also inhibits CDK12 with an IC50 of 277 nM.[1] While this is significantly higher than its IC50 for CDK7, at concentrations approaching and exceeding 277 nM, you may observe off-target effects due to CDK12 inhibition. CDK12 is also involved in transcription regulation, and its inhibition can contribute to cytotoxicity. To specifically study the effects of CDK7 inhibition, it is advisable to use concentrations of this compound that are well below the IC50 for CDK12.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK7 | 3 |
| CDK12 | 277 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol: Determining Cell Viability using MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability. It is recommended to optimize the conditions for your specific cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common concentration range to start with is 1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the GI50 value.
-
Visualizations
Caption: this compound inhibits CDK7 in both transcription and cell cycle pathways, leading to apoptosis.
Caption: A stepwise workflow for determining the optimal this compound concentration in cell culture.
Caption: A decision tree to troubleshoot and address high cytotoxicity in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
How to assess the stability of Cdk7-IN-12 in experimental conditions
Welcome to the technical support center for Cdk7-IN-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals assess the stability of this compound in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the integrity of this compound. Based on data for the similar compound CDK7/12-IN-1, the following conditions are recommended.[1] Always refer to the manufacturer's specific instructions.
Data Presentation: Recommended Storage Stability
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Q2: How does this compound function? What is its mechanism of action?
A2: this compound is a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 has a dual role in regulating both the cell cycle and transcription.[2][3]
-
Cell Cycle Control: As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2][3][4]
-
Transcription Regulation: As part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and Serine 7 residues.[3][5] This action is crucial for transcription initiation and promoter escape.[3]
The diagram below illustrates the dual signaling roles of CDK7.
Q3: What common analytical methods are used to assess the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques for quantifying small molecule inhibitors like this compound in various matrices.[6] These methods allow for the separation and quantification of the parent compound from any potential degradants, providing a precise measure of stability over time.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause: The compound may be unstable in the cell culture medium. Components of the medium (e.g., serum proteins, high pH, reactive small molecules) can contribute to degradation.
-
Troubleshooting Steps:
-
Perform a Stability Test in Media: Incubate this compound in your complete cell culture medium (with and without serum) at 37°C. Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Quantify Remaining Compound: Analyze the aliquots using a validated LC-MS or HPLC method to determine the concentration of intact this compound over time.
-
Calculate Half-Life: Determine the half-life (T½) of the compound in your specific medium. If the half-life is short, consider this when designing your experiments (e.g., refreshing the medium with the compound more frequently).
-
Issue 2: Precipitate forms after adding this compound to aqueous buffer or media.
-
Possible Cause: Poor solubility. This compound is typically dissolved in a non-aqueous solvent like DMSO to create a stock solution.[1] Diluting this stock into an aqueous environment can cause the compound to precipitate if its solubility limit is exceeded.
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as high as permissible without affecting the biological system (typically ≤0.5%).
-
Use Pre-warmed Media: Adding the compound stock to pre-warmed (37°C) media can sometimes improve solubility.
-
Vortex During Dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersal, which can prevent localized high concentrations and precipitation.
-
Sonication: Brief sonication can help dissolve small amounts of precipitate, but be cautious as it can also degrade sensitive compounds.
-
Issue 3: Loss of potency of frozen DMSO stock solutions over time.
-
Possible Cause: Improper storage or freeze-thaw cycles. Even when frozen, compounds can degrade. Water absorption into hygroscopic solvents like DMSO can also affect stability.[1]
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Use High-Quality Solvent: Use anhydrous, high-purity DMSO to prepare stock solutions.
-
Confirm Storage Temperature: Ensure your freezer maintains the recommended temperature consistently (-20°C or -80°C).[1]
-
Re-qualify Old Stocks: If a stock is older than the recommended duration, its concentration and purity should be re-verified by HPLC or LC-MS before use.
-
Experimental Protocols & Workflow
Protocol: Assessing this compound Stability via LC-MS
This protocol provides a general framework for determining the stability of this compound in a liquid matrix (e.g., assay buffer, cell culture medium).
1. Preparation of Standards and Samples:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a standard curve by serially diluting the stock solution in the matrix of interest (e.g., cell culture media) to known concentrations.
-
Prepare the experimental sample by spiking this compound into the matrix to the desired final concentration for the stability test.
2. Incubation:
-
Place the experimental sample in the relevant experimental condition (e.g., incubator at 37°C, 5% CO₂).
-
Collect aliquots at pre-determined time points (e.g., T=0, 1, 4, 8, 24 hours).
-
Immediately stop the degradation process by freezing the aliquot at -80°C or by mixing with a quenching solution (e.g., cold acetonitrile).
3. Sample Processing:
-
For samples containing proteins (e.g., cell media with serum), perform a protein precipitation step. Add 3 volumes of cold acetonitrile with an internal standard, vortex, and centrifuge at high speed to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
4. LC-MS Analysis:
-
Inject the processed standards and time-point samples onto an appropriate LC column (e.g., C18).
-
Use a gradient elution method to separate this compound from matrix components and potential degradants.
-
Detect and quantify the parent compound using a mass spectrometer set to monitor the specific mass-to-charge ratio (m/z) of this compound.
5. Data Analysis:
-
Generate a standard curve by plotting the peak area of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample and plot this against time to determine the degradation kinetics and half-life.
The workflow for this stability assessment is visualized below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Cdk7-IN-12 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving Cdk7-IN-12 and other CDK7 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial kinase with a dual role in regulating both the cell cycle and gene transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[2][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for transcription initiation and elongation.[2][3]
Q2: I'm observing a weaker than expected effect on global transcription, but a strong cell cycle arrest. Is this a known phenomenon?
A2: Yes, this is a documented outcome. Some selective CDK7 inhibitors, like YKL-5-124, have been shown to induce a potent cell cycle arrest with a surprisingly modest impact on the phosphorylation of RNA Polymerase II.[4] This suggests that in certain contexts, the cell cycle-related functions of CDK7 can be more sensitive to inhibition than its transcriptional roles.
Q3: My cells are showing signs of significant DNA damage and chromosomal instability after treatment with a CDK7 inhibitor. Is this an expected outcome?
A3: Yes, inhibition of CDK7 can lead to genomic instability.[1][5] Disruption of CDK7 signaling has been shown to cause mitotic defects, leading to micronucleation, multinucleation, and dysmorphic nuclei.[5] This can be a consequence of disrupting the proper progression of the cell cycle and can also be linked to the downregulation of genes involved in the DNA damage response.[6]
Q4: Could the unexpected phenotype I'm observing be due to off-target effects of my CDK7 inhibitor?
A4: This is a critical consideration. Many first-generation CDK7 inhibitors, such as THZ1, also exhibit activity against other closely related kinases, particularly CDK12 and CDK13.[1][7][8] Inhibition of CDK12/13 can produce distinct transcriptional effects, including altered splicing and premature polyadenylation, which might be misinterpreted as a direct consequence of CDK7 inhibition.[7][9] It is crucial to use highly selective inhibitors or appropriate controls to dissect the specific contributions of CDK7 inhibition.[1]
Troubleshooting Guide
Issue 1: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Compound Solubility/Stability | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in culture medium. Prepare fresh stock solutions regularly and store them under recommended conditions (-20°C or -80°C for long-term storage).[10] |
| Cell Line Variability | Different cell lines can exhibit varying sensitivity to CDK7 inhibition due to their genetic background and reliance on specific transcriptional programs. It is advisable to test a panel of cell lines. |
| Assay Timing | The effects of CDK7 inhibition are time-dependent. A short incubation may not be sufficient to observe significant changes in cell viability. Consider performing a time-course experiment (e.g., 24, 48, 72 hours). |
Issue 2: Unexpected changes in gene expression that do not correlate with known CDK7 targets.
| Possible Cause | Troubleshooting Step |
| Off-target effects on CDK12/13 | Inhibition of CDK12 is known to cause premature intronic polyadenylation and affect the expression of long genes, particularly those involved in the DNA damage response.[7][9] Analyze your RNA-seq data for these specific signatures. Consider using a more selective CDK7 inhibitor or genetic approaches (e.g., siRNA, CRISPR) to validate your findings. |
| Indirect Effects | CDK7 inhibition can lead to cell cycle arrest, which in turn will alter the expression of cell cycle-regulated genes.[5] Correlate your gene expression changes with cell cycle analysis data. |
| Splicing Defects | CDK7 activity is required for proper splicing.[7] Look for evidence of alternative exon inclusion or intron retention in your transcriptomic data. |
Issue 3: Difficulty validating direct phosphorylation targets of CDK7.
| Possible Cause | Troubleshooting Step |
| Indirect Phosphorylation Events | CDK7 acts as a master regulator of other kinases, including CDK9, CDK12, and CDK13.[3][7] Observed changes in phosphorylation may be downstream of these other kinases. Use in vitro kinase assays with purified proteins to confirm direct phosphorylation. |
| Suboptimal Assay Conditions | Ensure your kinase assay buffer, ATP concentration, and substrate concentrations are optimized. The activity of the CDK7 complex can be influenced by its association with TFIIH.[7] |
| Antibody Specificity | When using phospho-specific antibodies for Western blotting, validate their specificity using phosphatase-treated lysates or by testing on cells expressing a non-phosphorylatable mutant of the target protein. |
Quantitative Data Summary
Table 1: Inhibitor Selectivity Profile
| Inhibitor | Target(s) | IC50 / EC50 | Reference |
| This compound (CDK7/12-IN-1) | CDK7 | IC50: 3 nM | [10] |
| CDK12 | IC50: 277 nM | [10] | |
| SY-351 | CDK7 | EC50: 8.3 nM | [7] |
| CDK12 | EC50: 36 nM | [7] | |
| YKL-5-124 | CDK7 | IC50: 53.5 nM | [4] |
| CDK12 | No inhibition at tested concentrations | [4] | |
| CDK13 | No inhibition at tested concentrations | [4] | |
| THZ1 | CDK7, CDK12, CDK13 | Potent inhibition of all three | [4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of CDK7 Target Phosphorylation
-
Cell Lysis:
-
Treat cells with this compound or vehicle control (e.g., DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-CDK1(T161), anti-phospho-CDK2(T160), anti-phospho-RNA Pol II CTD (Ser5)) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Seed cells and allow them to adhere overnight.
-
Treat with this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Harvest cells, including any floating cells, by trypsinization and centrifugation.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Dual roles of CDK7 in cell cycle progression and transcription.
Caption: Logical workflow for troubleshooting unexpected results.
Caption: On-target vs. potential off-target effects of CDK7 inhibitors.
References
- 1. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of CDK7 signaling leads to catastrophic chromosomal instability coupled with a loss of condensin-mediated chromatin compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thesgc.org [thesgc.org]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 10. medchemexpress.com [medchemexpress.com]
Overcoming solubility issues with Cdk7-IN-12 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges encountered when working with the Cdk7 inhibitor, Cdk7-IN-12, particularly concerning its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] this compound, like many kinase inhibitors, is a hydrophobic molecule with limited solubility in aqueous solutions. A high-concentration stock solution in DMSO can be stored for future use. For example, similar compounds like CDK7/12-IN-1 can be dissolved in DMSO at concentrations as high as 100 mg/mL, often requiring sonication to fully dissolve.[2][3]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening and what can I do?
A2: This is a common issue when working with hydrophobic compounds. The precipitation occurs because the compound is poorly soluble in the aqueous environment of your buffer, even at low concentrations. When the concentrated DMSO stock is added to the aqueous buffer, the DMSO disperses, and the this compound is no longer soluble, causing it to precipitate out of solution.
To prevent this, you can try the following:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to your final volume of aqueous buffer, perform a series of intermediate dilutions. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, ideally below 0.5% for cell-based assays, to minimize solvent-induced artifacts and toxicity.[4]
-
Use of Co-solvents: For in vivo or other challenging applications, consider the use of co-solvents. Formulations for similar hydrophobic inhibitors sometimes include PEG300 and Tween-80 to improve solubility.[5][6]
Q3: What is the stability of this compound in DMSO stock solution?
A3: According to the datasheet for this compound, stock solutions in DMSO can be stored for up to 2 weeks at 4°C and for up to 6 months at -80°C.[1] For a related compound, CDK7/12-IN-1, it is recommended to store stock solutions at -80°C for 6 months or at -20°C for 1 month.[7] To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound in your experiments.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Root Cause: Rapid change in solvent polarity and low aqueous solubility of this compound.
Solutions:
-
Optimize Dilution Technique:
-
Increase Final Volume: Diluting to a larger final volume will result in a lower final concentration of this compound, which may be below its solubility limit in the aqueous buffer.
-
Vortexing During Dilution: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help to prevent localized high concentrations of the compound that can initiate precipitation.
-
-
Modify the Buffer Composition:
-
Addition of Serum: For cell culture experiments, adding the this compound to a medium containing fetal bovine serum (FBS) can sometimes help to maintain solubility due to the presence of proteins that can bind to the compound.
-
pH Adjustment: While less common for in vitro assays, for certain compounds, adjusting the pH of the buffer can influence solubility. However, ensure the pH remains within the acceptable range for your experimental system.
-
Problem: Solution is initially clear but a precipitate forms over time.
Root Cause: The compound is supersaturated and is slowly crashing out of solution.
Solutions:
-
Prepare Fresh Working Solutions: Prepare the final working solution of this compound immediately before use. Avoid storing dilute aqueous solutions of the compound.
-
Reduce Final Concentration: The working concentration of this compound may be too high. Try performing a dose-response experiment to determine the lowest effective concentration, which is more likely to remain in solution.
Quantitative Data Summary
| Compound | Solvent | Maximum Concentration | Reference |
| This compound | DMSO | Not specified, but recommended for stock solution preparation. | [1] |
| CDK7/12-IN-1 | DMSO | 100 mg/mL (216.17 mM) | [2][3] |
| THZ1 | DMSO | >10 mM | [8] |
| YKL-5-124 | DMSO | 10.31 mg/mL (20 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Kinase Assays
-
Prepare a 10 mM Stock Solution:
-
Allow the vial of solid this compound (MW: 400.40) to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration (e.g., for 1 mg of compound, add 249.75 µL of DMSO).
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
-
Prepare Intermediate Dilutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in DMSO to get to a concentration that is 100x or 1000x the final desired concentration in the assay.
-
-
Prepare Final Working Solution:
-
Add the appropriate volume of the intermediate DMSO dilution to the kinase assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., ≤1%).
-
Ensure the final working solution is prepared fresh and used immediately.
-
Protocol 2: Preparation of this compound for Cell-Based Assays
-
Prepare a 10 mM Stock Solution in DMSO: Follow step 1 from Protocol 1.
-
Prepare Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform an intermediate dilution in cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
Further dilute the intermediate solution into the final volume of cell culture medium to be added to the cells.
-
Ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.[4] Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Dual roles of Cdk7 in cell cycle and transcription.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
Control experiments for validating Cdk7-IN-12 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cdk7-IN-12 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical enzyme with a dual role in regulating two fundamental cellular processes: transcription and cell cycle progression.[1][2] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for transcription initiation and elongation.[1][3][4] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[1][4][5]
Q2: What are the expected cellular phenotypes after treating cells with a Cdk7 inhibitor?
A2: Inhibition of CDK7 is expected to induce a range of cellular effects, primarily stemming from its roles in transcription and cell cycle control. Common phenotypes include:
-
Cell Cycle Arrest: Cdk7 inhibition can lead to cell cycle arrest, often at the G1/S or G2/M transitions, due to the lack of activation of cell cycle-dependent kinases.[1][6][7]
-
Transcriptional Repression: A global decrease in transcription is expected due to the inhibition of RNAPII CTD phosphorylation.[1][3] This can be particularly pronounced for genes with super-enhancers, which are often highly expressed in cancer cells.[1]
-
Apoptosis: Prolonged inhibition of CDK7 can lead to programmed cell death (apoptosis) in cancer cells.[1]
-
Genomic Instability: Recent studies have shown that disruption of CDK7 signaling can lead to chromosomal instability.[7]
Q3: How can I validate that this compound is active in my experimental system?
A3: Validating the on-target activity of this compound is crucial. This can be achieved by assessing the phosphorylation status of known CDK7 substrates. Key validation experiments include:
-
Western Blotting: Analyze the phosphorylation of the RNAPII CTD at Serine 5 (Ser5) and Serine 7 (Ser7), which are direct targets of CDK7.[3][8] A decrease in p-RNAPII (Ser5/7) levels upon treatment is a strong indicator of Cdk7 inhibition. You can also assess the phosphorylation of downstream CDKs, such as CDK1 (p-Thr161) and CDK2 (p-Thr160).[1]
-
Cell Cycle Analysis: Use flow cytometry to determine the cell cycle distribution of treated cells. An accumulation of cells in the G1 or G2/M phase would indicate effective cell cycle arrest.[7]
-
Transcriptomic Analysis (RNA-seq): To observe the global impact on transcription, RNA sequencing can be performed to identify differentially expressed genes upon this compound treatment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability or proliferation. | Inactive compound: The inhibitor may have degraded. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions. |
| Insufficient concentration or treatment time: The dose or duration of treatment may not be optimal for the specific cell line. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration. Start with a concentration range reported in the literature for similar cell lines. | |
| Cell line resistance: The cell line may be inherently resistant to Cdk7 inhibition. | Confirm the expression of CDK7 in your cell line via Western blot or qPCR. Consider using a different cell line known to be sensitive to Cdk7 inhibitors as a positive control. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Changes in cell density, passage number, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities. |
| Inaccurate inhibitor concentration: Errors in preparing stock solutions or dilutions. | Carefully prepare and verify the concentration of your inhibitor stock. Use calibrated pipettes. | |
| High levels of off-target effects observed. | Inhibitor concentration is too high: At high concentrations, the selectivity of the inhibitor may decrease. | Use the lowest effective concentration determined from your dose-response experiments. |
| Inherent off-target activity of the compound: Some inhibitors may have known off-target effects on other kinases like CDK12/13.[9][10][11] | Consult the literature for the known selectivity profile of this compound. If significant off-target effects are a concern, consider using a more selective inhibitor or a genetic approach (e.g., siRNA/shRNA) to validate findings. Perform control experiments to assess the activity of potential off-target kinases. | |
| Difficulty in detecting changes in RNAPII phosphorylation. | Poor antibody quality: The antibody used for Western blotting may not be specific or sensitive enough. | Validate your antibodies using positive and negative controls. Test different antibodies from various vendors. |
| Sub-optimal protein extraction or Western blot protocol: Inefficient lysis or transfer can lead to weak signals. | Optimize your protein extraction protocol to ensure efficient lysis and preservation of phosphorylation. Optimize your Western blot conditions, including transfer time and antibody concentrations. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Cdk7 Activity
This protocol describes how to assess the activity of this compound by measuring the phosphorylation of its direct downstream target, RNA Polymerase II.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RNAPII CTD (Ser5)
-
Anti-phospho-RNAPII CTD (Ser7)
-
Anti-total RNAPII
-
Anti-Actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with the desired concentrations of this compound or DMSO for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO as described in Protocol 1.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content.
Signaling Pathways and Workflows
Cdk7 Signaling Pathway
Caption: Cdk7's dual role in transcription and cell cycle control.
Experimental Workflow for Validating this compound Activity
Caption: Workflow for confirming the on-target effects of this compound.
Troubleshooting Logic for Lack of this compound Effect
Caption: A logical approach to troubleshooting lack of inhibitor effect.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the potential of CDK7 inhibition to permanently arrest cancer cells - UCL Discovery [discovery.ucl.ac.uk]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of CDK7 signaling leads to catastrophic chromosomal instability coupled with a loss of condensin-mediated chromatin compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating Cdk7-IN-12 resistance in cell lines
Welcome to the technical support center for Cdk7-IN-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate resistance to this compound in cell lines.
Disclaimer: this compound is a selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). While this guide aims to be specific, much of the currently available research on resistance to CDK7 inhibitors has been conducted using similar compounds, such as THZ1. The principles and mechanisms of resistance are expected to be highly similar, but direct extrapolation should be done with scientific caution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of CDK7, a key kinase involved in the regulation of both transcription and the cell cycle. As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for transcription initiation and elongation.[1][2] CDK7 also functions as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs (like CDK1, CDK2, CDK4, and CDK6) that drive cell cycle progression.[3][4] By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells, which are often highly dependent on transcriptional stability.[5]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to CDK7 inhibitors like this compound can arise through several mechanisms. The most commonly reported is the upregulation of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps.[4][6][7][8][9][10] Specifically, increased expression of ABCB1 (P-glycoprotein/MDR1) and ABCG2 (BCRP) has been shown to confer resistance to the related CDK7 inhibitor THZ1.[4][6][7][8] Another potential, though less common, mechanism is the acquisition of mutations in the CDK7 gene itself, which can reduce the binding affinity of the inhibitor.[11]
Q3: How can I confirm that my cells have developed resistance to this compound?
A3: Resistance can be confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay, such as an MTT or CellTiter-Glo assay, over a range of this compound concentrations.
Q4: Are there ways to overcome this compound resistance?
A4: Yes. If resistance is mediated by ABC transporters, it can often be reversed by co-treatment with an ABC transporter inhibitor. For example, verapamil and tariquidar are known inhibitors of ABCB1.[6] If resistance is due to a target mutation, a different class of CDK7 inhibitor (e.g., a covalent inhibitor if resistance is to a non-covalent one, or vice-versa) might be effective.[11] Additionally, combination therapies targeting parallel or downstream pathways may also circumvent resistance.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting common issues encountered during experiments with this compound, particularly concerning cellular resistance.
Problem 1: Increased IC50 value and loss of this compound efficacy.
-
Possible Cause 1: Development of Acquired Resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment to confirm the shift in IC50 value compared to the parental cell line.
-
Investigate ABC Transporter Upregulation:
-
Quantitative RT-PCR (qRT-PCR): Measure the mRNA levels of key ABC transporter genes, such as ABCB1 and ABCG2. A significant increase in expression in the resistant line is a strong indicator of this mechanism.
-
Western Blot: Analyze the protein expression of ABCB1 and ABCG2 to confirm the qRT-PCR results.
-
Flow Cytometry-based Efflux Assay: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123 for ABCB1) to functionally assess drug efflux activity. Increased efflux in the resistant cells, which is reversible by a known inhibitor, confirms this mechanism.
-
-
Sequence the CDK7 gene: If no changes in ABC transporter expression or function are observed, sequence the kinase domain of the CDK7 gene in the resistant cell line to check for mutations that might interfere with this compound binding.
-
-
-
Possible Cause 2: Experimental Variability.
-
Troubleshooting Steps:
-
Check Cell Line Authenticity: Ensure the cell line has not been misidentified or contaminated. Perform STR profiling.
-
Review Experimental Protocol: Double-check drug concentrations, incubation times, and cell seeding densities.
-
Assess Drug Integrity: Ensure the this compound stock solution is correctly prepared and has not degraded.
-
-
Problem 2: Inconsistent results with this compound treatment.
-
Possible Cause: Cell Culture Conditions.
-
Troubleshooting Steps:
-
Standardize Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Maintain Consistent Media and Supplements: Variations in serum or other media components can influence drug sensitivity.
-
-
Quantitative Data on CDK7 Inhibitor Resistance
The following tables summarize representative quantitative data on resistance to the CDK7 inhibitor THZ1, which is structurally and mechanistically similar to this compound. This data can serve as a benchmark for your own experiments.
Table 1: IC50 Values of THZ1 in Sensitive vs. Resistant Breast Cancer Cell Lines
| Cell Line | Parental/Resistant Status | IC50 of THZ1 (nM) | Fold Resistance | Reference |
| MCF-7 | Parental (Tamoxifen-Sensitive) | 11 | - | [3] |
| LCC2 | Tamoxifen-Resistant | 13 | ~1.2 | [3] |
| MDA-MB-468 | Parental | ~20 | - | [10] |
| MDA-MB-468R | THZ1-Resistant | >100 | >5 | [10] |
| MDA-MB-231 | Parental | ~50 | - | [10] |
| MDA-MB-231R | THZ1-Resistant | >500 | >10 | [10] |
Table 2: IC50 Values of CDK7 Inhibitors in Non-Small Cell Lung Cancer Cell Lines
| Cell Line | Parental/Resistant Status | Inhibitor | IC50 (nM) | Reference |
| H1975 | Parental | THZ1 | 379 | [1] |
| H1975/WR | WZ4002-Resistant | THZ1 | 83.4 | [1] |
| H1975/OR | Osimertinib-Resistant | THZ1 | 125.9 | [1] |
| H1975 | Parental | QS1189 | 755.3 | [1] |
| H1975/WR | WZ4002-Resistant | QS1189 | 232.8 | [1] |
| H1975/OR | Osimertinib-Resistant | QS1189 | 275.3 | [1] |
Note: In the H1975 model, resistance to EGFR inhibitors was associated with increased sensitivity to CDK7 inhibitors.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Determine Initial Dosing: Establish the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Maintain the cells in the drug-containing medium. Initially, cell growth will be slow. Passage the cells when they reach 70-80% confluency.
-
Dose Escalation: Once the cells have adapted and are growing at a rate similar to the parental line, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[7]
-
Cryopreservation: At each successful dose escalation, freeze down a stock of the resistant cells.
-
Repeat: Continue this process of dose escalation until the desired level of resistance is achieved (e.g., cells are viable at 10-20 times the initial IC50).
-
Characterization: Periodically confirm the IC50 of the resistant population to monitor the level of resistance.
Protocol 2: Cell Viability Assay for IC50 Determination
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different drug concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo to each well according to the manufacturer's protocol.
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control. Plot the normalized values against the logarithm of the drug concentration and fit a non-linear regression curve to determine the IC50 value.
Protocol 3: qRT-PCR for ABC Transporter Expression
-
RNA Extraction: Isolate total RNA from both parental and this compound resistant cell lines using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes in the resistant cells compared to the parental cells using the ΔΔCt method.
Visualizations
Caption: The dual role of CDK7 in transcription and cell cycle control.
Caption: Experimental workflow for developing drug-resistant cell lines.
Caption: Logical flow for troubleshooting this compound resistance.
References
- 1. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 3. Blockade of CDK7 Reverses Endocrine Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TGF-β/activin signaling promotes CDK7 inhibitor resistance in triple-negative breast cancer cells through upregulation of multidrug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TGF-β/activin signaling promotes CDK7 inhibitor resistance in triple-negative breast cancer cells through upregulation of multidrug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in experimental outcomes with Cdk7-IN-12
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cdk7-IN-12, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Our goal is to help you address variability in your experimental outcomes and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of CDK7, a kinase with dual roles in regulating the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[1][3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is crucial for transcription initiation.[1][5][6] By inhibiting CDK7, this compound can lead to cell cycle arrest and suppression of transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers.[1]
Q2: I am observing significant variability in cell viability assays with this compound across different cell lines. What could be the cause?
A2: Cell line-specific responses to Cdk7 inhibitors are common and can be attributed to several factors:
-
Genetic Background: The dependency on CDK7 can vary based on the oncogenic drivers of a particular cancer cell line. For instance, cancers driven by super-enhancer-associated oncogenes like MYC may be more sensitive.[1][7]
-
Expression Levels of CDK7 and its Partners: The expression levels of CDK7, Cyclin H, and MAT1, which form the active CAK complex, can differ between cell lines and may correlate with sensitivity.[8]
-
Compensatory Mechanisms: Some cell lines may have or develop compensatory mechanisms that bypass the requirement for CDK7 activity.
It is recommended to establish a dose-response curve for each new cell line to determine the optimal concentration.
Q3: My results are inconsistent between experiments. What are some common sources of experimental variability with this compound?
A3: Inconsistent results can arise from several factors related to inhibitor handling and experimental setup:
-
Solubility and Stability: Ensure that this compound is fully dissolved in the recommended solvent (typically DMSO) and stored correctly.[9] Stock solutions should be stored at -20°C or -80°C for long-term stability and undergo minimal freeze-thaw cycles.[9] Poor solubility can lead to an inaccurate final concentration in your experiments.
-
Inhibitor Purity: The purity of the inhibitor can affect its potency. Always use a high-purity compound from a reputable supplier.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence cellular responses to drug treatment. Standardize these parameters across all experiments.
Q4: I am concerned about off-target effects. How selective is this compound, and what are the known off-targets?
A4: While this compound is designed to be a selective CDK7 inhibitor, cross-reactivity with other kinases, particularly the closely related CDK12 and CDK13, is a known consideration for some CDK7 inhibitors like THZ1.[3][10] Inhibition of CDK12 and CDK13 can also impact transcription and may confound the interpretation of results.[1][11] It is crucial to use a concentration of this compound that is sufficient to inhibit CDK7 without significantly affecting CDK12/13.[11] To confirm the selectivity in your model system, you can perform western blots to assess the phosphorylation of known substrates of CDK7 (e.g., p-CDK1/2, p-Pol II Ser5/7) and CDK12/13 (e.g., p-Pol II Ser2).[3][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Lower than expected potency (high IC50 value) | 1. Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Inhibitor precipitation: Poor solubility in culture media. 3. Cell line resistance: The chosen cell line may have intrinsic resistance to CDK7 inhibition. | 1. Prepare fresh aliquots of the inhibitor from a new stock. Store stock solutions at -80°C for up to 6 months.[9] 2. Ensure the final solvent concentration in the media is low (typically <0.1%) and does not cause precipitation. Visually inspect the media for any precipitate after adding the inhibitor. 3. Test a panel of cell lines known to be sensitive to CDK7 inhibition as positive controls. |
| High cell death in control (vehicle-treated) group | 1. Solvent toxicity: High concentration of the solvent (e.g., DMSO). | 1. Ensure the final concentration of the solvent is consistent across all treatments and is at a non-toxic level for your specific cell line (usually ≤0.1%). |
| Inconsistent phosphorylation status of target proteins (e.g., p-Pol II, p-CDK2) | 1. Timing of sample collection: The effect of the inhibitor on phosphorylation can be transient. 2. Suboptimal inhibitor concentration: The concentration may be too low for effective target inhibition or too high, leading to off-target effects. | 1. Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation after treatment. 2. Conduct a dose-response experiment and analyze target phosphorylation at various concentrations to identify the optimal range for selective CDK7 inhibition. |
| Unexpected phenotypic outcomes (e.g., no cell cycle arrest) | 1. Off-target effects: Inhibition of other kinases, such as CDK12/13, may lead to different cellular responses.[3] 2. Cell-specific signaling: The cellular context may dictate the primary outcome of CDK7 inhibition (e.g., apoptosis vs. senescence). | 1. Use a highly selective CDK7 inhibitor or perform experiments with a CDK12/13 inhibitor as a comparison to delineate the specific effects of CDK7 inhibition.[10] 2. Characterize the cellular response more broadly by assessing markers for apoptosis (e.g., cleaved PARP, cleaved Caspase-3) and senescence in addition to cell cycle analysis. |
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity (IC50) of Various CDK7 Inhibitors
| Compound | CDK7 (nM) | CDK12 (nM) | CDK9 (nM) | CDK2 (nM) | Reference |
| CDK7/12-IN-1 | 3 | 277 | - | - | [9] |
| SY-351 | 23 | 367 | 226 | 321 | [11] |
| YKL-5-124 | 9.7 | >10,000 | 3020 | 1300 | [3] |
| THZ1 | 53.5 | equipotent | - | - | [3] |
Note: The specific IC50 values for "this compound" are not publicly available. The data presented here are for other known CDK7 inhibitors to provide a comparative context for potency and selectivity.
Table 2: Cellular Activity of SY-351 in HL-60 Cells
| Parameter | Value (nM) |
| CDK7 EC50 | 8.3 |
| CDK12 EC50 | 36 |
| CDK7 EC90 | 39 |
| CDK12 EC90 | 172 |
EC50/EC90 values represent the concentration required for 50% or 90% target occupancy in cells, respectively.[11]
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture media. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Remove the old media and add the media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) under standard cell culture conditions.
-
Lysis and Luminescence Reading: Follow the manufacturer's protocol for the CellTiter-Glo® assay to lyse the cells and measure luminescence, which is proportional to the amount of ATP and thus an indicator of cell viability.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results to determine the IC50 value.
2. Western Blot for Target Engagement
-
Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the appropriate duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., CDK7, CDK1, CDK2, Pol II Ser2/5/7). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of target proteins upon treatment with this compound.
Visualizations
Caption: Dual roles of CDK7 in transcription and cell cycle regulation and its inhibition by this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global trends and topics in CDK7 inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 8. CDK7 | Cancer Genetics Web [cancerindex.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of CDK7 Inhibitors: Cdk7-IN-12 vs. THZ1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent cyclin-dependent kinase 7 (CDK7) inhibitors, Cdk7-IN-12 and THZ1. The objective is to present a clear, data-driven analysis of their efficacy, mechanisms of action, and selectivity profiles to aid researchers in selecting the appropriate tool for their specific experimental needs. While extensive data is available for the well-characterized inhibitor THZ1, this guide also incorporates the known biochemical information for this compound to draw a comparative picture.
Data Presentation: A Head-to-Head Look at Inhibitor Potency
The following tables summarize the key quantitative data for this compound and THZ1, offering a direct comparison of their biochemical potency and activity in various cancer cell lines.
Table 1: Biochemical Potency (IC50 values)
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound (CDK7/12-IN-1) | CDK7 | 3[1] | Highly potent against CDK7. |
| CDK12 | 277[1] | Exhibits selectivity for CDK7 over CDK12. | |
| THZ1 | CDK7 | 3.2[2] | Potent covalent inhibitor of CDK7. |
| CDK12 | - | Also inhibits CDK12, but specific IC50 values are not consistently reported in the same context. It is known to be a potent inhibitor of both. |
Table 2: Anti-proliferative Activity of THZ1 in Cancer Cell Lines (IC50 values)
| Cell Line | Cancer Type | IC50 (nM) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 |
| MOLT4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 25 |
| HCT-116 | Colon Cancer | 100 |
| A549 | Lung Cancer | 150 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 75 |
| SK-BR-3 | HER2+ Breast Cancer | 80 |
Mechanism of Action: Covalent vs. Potentially Reversible Inhibition
THZ1 is a well-established covalent inhibitor of CDK7. It achieves its high potency and selectivity by forming an irreversible covalent bond with a cysteine residue (Cys312) located outside of the ATP-binding pocket of CDK7. This unique mechanism of action leads to sustained inhibition of CDK7's kinase activity.
The precise mechanism of This compound is not as extensively documented in publicly available literature. Based on its chemical structure, it is likely an ATP-competitive inhibitor, but whether it acts covalently or reversibly requires further experimental validation.
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the CDK7 signaling pathway and a general experimental workflow.
References
A Comparative Guide to Selective CDK7 Inhibitors: SY-1365 vs. Alternatives
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and gene transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[1][2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step for the initiation of transcription.[2] Cancer cells, often characterized by rapid proliferation and transcriptional addiction, are particularly vulnerable to CDK7 inhibition.
This guide provides a comparative analysis of SY-1365 (Mevociclib), a first-in-class selective CDK7 inhibitor that entered clinical trials, against other significant covalent inhibitors: the potent but less selective THZ1, the highly selective YKL-5-124, and the emerging Cdk7-IN-12. While SY-1365 development was later discontinued in favor of an oral successor, its study has provided invaluable insights into targeting CDK7.[3]
Quantitative Data Comparison
The following table summarizes the biochemical potency and selectivity of these key CDK7 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Alias / Other Names | Mechanism | Biochemical Potency (IC50) | Selectivity Profile (IC50) | Key Cellular Effects & Notes |
| This compound | - | Covalent (presumed) | Potent CDK7 inhibitor (specific IC50 not publicly available).[4] | Data not publicly available. | Described in a patent as an effective inhibitor of malignant tumor proliferation in vitro and in vivo.[4] |
| SY-1365 | Mevociclib | Covalent | CDK7/CycH/MAT1: 20 nM, 22 nM[5] | CDK2: >2 µM, CDK9: >2 µM, CDK12: >2 µM.[6] Highly selective against other CDKs. | First selective CDK7 inhibitor to enter clinical trials.[7][8] Induces apoptosis in cancer cells but not in non-malignant cells.[5][6] Development was discontinued due to tolerability and a strategic shift to an oral agent (SY-5609). |
| THZ1 | - | Covalent | CDK7: 3.2 nM[9][10] | CDK12: ~200-900 nM, CDK13: Also inhibited.[11][12][13] Less selective than SY-1365 and YKL-5-124. | Potent anti-proliferative activity across many cancer cell lines.[10][11] Its potent effect on transcription is due to the combined inhibition of CDK7, CDK12, and CDK13.[1][12][14] |
| YKL-5-124 | - | Covalent | CDK7/CycH/MAT1: 9.7 nM, CDK7 (enzyme only): 53.5 nM[15] | CDK2: 1300 nM, CDK9: 3020 nM, CDK12/13: Inactive.[16][17] Highly selective for CDK7. | Induces a strong G1/S cell cycle arrest but has a minimal effect on global RNA Pol II phosphorylation, distinguishing its activity from the polypharmacology of THZ1.[1][16][18] |
Signaling Pathways and Mechanisms of Action
CDK7 inhibition impacts two fundamental cellular processes: transcription and cell cycle progression. The diagram below illustrates the central role of CDK7 and the points of intervention by its inhibitors.
As illustrated, selective inhibitors block CDK7 activity in both the TFIIH and CAK complexes. This leads to a halt in transcription of key oncogenes and simultaneous cell cycle arrest, providing a powerful two-pronged attack on cancer cells.
Experimental Protocols
The data presented in this guide are derived from standard biochemical and cellular assays. Below are detailed methodologies for these key experiments.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Objective: To determine the IC50 value of an inhibitor against purified CDK7 enzyme.
-
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 enzyme complex (BPS Bioscience, Cat# 40098).
-
CDK substrate peptide.
-
ATP.
-
Kinase assay buffer.
-
Test inhibitors (e.g., SY-1365) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega, Cat# V6930).
-
96-well plates.
-
-
Procedure:
-
Prepare the kinase reaction mixture by adding kinase assay buffer, substrate peptide, and the purified CDK7 enzyme complex to each well of a 96-well plate.
-
Add the test inhibitor across a range of concentrations (e.g., 1 nM to 10 µM) to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 40-60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression.[19]
-
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Objective: To measure the effect of an inhibitor on the proliferation and viability of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., T-ALL Jurkat cells, ovarian cancer OVCAR-3 cells).
-
Complete cell culture medium.
-
Test inhibitors serially diluted in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, Cat# G7570).
-
Opaque-walled 96-well plates suitable for luminescence.
-
-
Procedure:
-
Seed cells into the wells of a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of inhibitor concentrations. Include a DMSO-only control.
-
Incubate the cells for a specified duration (e.g., 72 hours).[6]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the cell culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Normalize the data to the DMSO control and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Cellular Target Engagement Assay (NanoBRET™ Assay)
This assay measures the binding of a test compound to a target protein within living cells.
-
Objective: To confirm that an inhibitor binds to CDK7 in a cellular context and to determine its cellular potency (EC50).
-
Materials:
-
HEK293 cells.
-
Vector expressing CDK7 fused to NanoLuc® luciferase.
-
NanoBRET™ Tracer K-10.[20]
-
Test inhibitors.
-
Opti-MEM™ medium.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
-
Procedure:
-
Transfect HEK293 cells with the CDK7-NanoLuc® fusion vector and seed them into 96-well plates.[20][21]
-
Pre-treat the cells with the NanoBRET™ Tracer K-10.
-
Add the test inhibitor at various concentrations and incubate for a defined period (e.g., 1-2 hours) at 37°C.[21][22]
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to the wells.
-
Measure the filtered bioluminescence resonance energy transfer (BRET) signal and NanoLuc® signal using a plate reader equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
Plot the ratio against the inhibitor concentration to determine the EC50, which reflects the concentration required to displace 50% of the tracer from the target protein.
-
Experimental and Drug Discovery Workflow
The development of a selective kinase inhibitor follows a structured workflow, from initial screening to cellular characterization. This process ensures that lead compounds are potent, selective, and effective in a biological system.
Conclusion
The landscape of selective CDK7 inhibitors illustrates a classic drug development challenge: balancing potency with selectivity.
-
THZ1 is a powerful research tool that revealed the profound anti-cancer effects of inhibiting transcriptional CDKs. However, its activity against CDK12 and CDK13 complicates its use for dissecting the specific functions of CDK7.[1][11][23] The combined inhibition of these kinases is responsible for its strong transcriptional suppression phenotype.[12][13]
-
SY-1365 represented a significant step forward, demonstrating high selectivity for CDK7 over other CDKs and becoming the first in its class to enter clinical trials.[6][8] Its development confirmed that selective CDK7 inhibition is a viable therapeutic strategy, even though the intravenous formulation and tolerability profile ultimately led to its discontinuation.[3]
-
YKL-5-124 offers the highest currently documented selectivity for CDK7 over the closely related CDK12/13.[1][16] This has made it an invaluable chemical probe for differentiating the biological consequences of inhibiting CDK7 alone (primarily cell cycle arrest) versus the combined CDK7/12/13 inhibition seen with THZ1 (profound transcriptional disruption).[1][18]
-
This compound is an example of ongoing efforts in the field, though more data is needed to fully assess its profile and potential.[4]
For researchers, the choice of inhibitor depends on the experimental goal. YKL-5-124 is ideal for studying CDK7-specific cell cycle functions, while THZ1 is better suited for investigating the broader consequences of transcriptional CDK inhibition. The story of SY-1365 highlights the critical path from a potent chemical probe to a clinically viable drug, where factors like delivery route and patient tolerability become paramount. The continued development of next-generation oral inhibitors like SY-5609 underscores the enduring promise of targeting CDK7 in cancer therapy.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Syros Announces Dose Escalation Data from Phase… | Flagship Pioneering [flagshippioneering.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. YKL 5-124 | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. promega.com [promega.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validating the On-Target Effects of Cdk7 Inhibitors Using Genetic Approaches
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the on-target effects of Cyclin-Dependent Kinase 7 (CDK7) inhibitors, using a representative covalent inhibitor, herein referred to as Cdk7-IN-X, as a primary example. We will compare standard pharmacological validation with robust genetic and chemical-genetic approaches, offering supporting data from studies on well-characterized CDK7 inhibitors such as THZ1 and SY-5609.
Introduction to CDK7 and the Rationale for Target Validation
Cyclin-Dependent Kinase 7 (CDK7) is a crucial kinase that plays a dual role in regulating the cell cycle and gene transcription.[1][2][3] As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[3][4] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for transcription initiation and elongation.[3][5][6]
Given its central role in processes frequently dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.[1][6][7] However, due to the highly conserved nature of the ATP-binding pocket across the human kinome, developing selective kinase inhibitors is challenging.[8][9] Therefore, rigorously validating that an inhibitor's biological effects are a direct consequence of engaging its intended target (on-target effects) versus unintended targets (off-target effects) is a critical step in drug development. This guide compares pharmacological methods with superior-specificity genetic approaches for validating the on-target activity of CDK7 inhibitors.
The CDK7 Signaling Pathway
CDK7 exerts its influence through two primary arms of cellular regulation: cell cycle control and transcription. A simplified diagram of these pathways is presented below. Inhibition of CDK7 is expected to disrupt both processes.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4 T172 Phosphorylation Is Central in a CDK7-Dependent Bidirectional CDK4/CDK2 Interplay Mediated by p21 Phosphorylation at the Restriction Point | PLOS Genetics [journals.plos.org]
- 5. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 8. Chemical genetic approaches to kinase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical genetic strategy for targeting protein kinases based on covalent complementarity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to CDK7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance to targeted cancer therapies is a significant challenge in oncology. Cyclin-dependent kinase 7 (CDK7) inhibitors, a promising class of drugs that dually target cell cycle progression and transcription, are not immune to this phenomenon. This guide provides a comprehensive comparison of the mechanisms of acquired resistance to CDK7 inhibitors, with a focus on Cdk7-IN-12 and its alternatives. The information presented is supported by experimental data from peer-reviewed studies to inform future research and drug development strategies.
Mechanisms of Acquired Resistance to CDK7 Inhibitors
Acquired resistance to CDK7 inhibitors primarily falls into two categories, largely dependent on the inhibitor's mechanism of action: covalent versus non-covalent binding to the CDK7 protein.
1. On-Target Mutations: The Gatekeeper of Non-Covalent Inhibitors
A primary mechanism of resistance to non-covalent, ATP-competitive CDK7 inhibitors is the acquisition of mutations in the CDK7 kinase domain. One of the most well-characterized mutations is the Asp97 to Asn (D97N) substitution .[1][2] This mutation has been identified in prostate cancer cells with acquired resistance to Samuraciclib (CT7001/ICEC0942) , a non-covalent CDK7 inhibitor.[1][2]
The D97N mutation reduces the binding affinity of non-covalent inhibitors to CDK7, thereby rendering the drug less effective.[1] Importantly, this aspartate residue is highly conserved across the human kinome, suggesting that a similar resistance mechanism could arise for inhibitors of other cyclin-dependent kinases.[1][2] Cells harboring the D97N mutation, however, have been shown to remain sensitive to covalent CDK7 inhibitors.[1]
Given that this compound is classified as a selective, non-covalent inhibitor of CDK7/12, it is highly probable that a similar on-target mutation mechanism, such as the D97N substitution, would be a primary driver of acquired resistance.
2. Upregulation of Efflux Pumps: A Challenge for Covalent Inhibitors
In contrast to non-covalent inhibitors, acquired resistance to covalent CDK7 inhibitors, such as THZ1 , is often mediated by the upregulation of ATP-binding cassette (ABC) transporters.[3][4][5] These transporters function as efflux pumps, actively removing the drug from the cancer cell and reducing its intracellular concentration to sub-therapeutic levels.
Studies have shown that resistance to THZ1 in neuroblastoma and lung cancer is associated with increased expression of ABCB1 (MDR1) and ABCG2 .[3] This mechanism of multidrug resistance is a common challenge for various cancer therapies. Interestingly, the development of novel CDK inhibitors that are not substrates for these ABC transporters is an active area of research to circumvent this mode of resistance.[3]
Comparative Performance of CDK7 Inhibitors
The efficacy of different CDK7 inhibitors can be significantly impacted by the underlying resistance mechanism. The following table summarizes key quantitative data from studies on CDK7 inhibitor sensitivity and resistance.
| Inhibitor | Class | Cell Line | Resistance Mechanism | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| Samuraciclib | Non-covalent | 22Rv1 (Prostate) | CDK7 D97N Mutation | ~250 | >1000 | >4 | [1] |
| THZ1 | Covalent | H1975 (NSCLC) | EMT (Implied Efflux) | 379 | 83.4 (H1975/WR) | Note 1 | |
| THZ1 | Covalent | MCF-7 (Breast) | N/A | 11 | N/A | N/A | |
| THZ1 | Covalent | LCC2 (Tamoxifen-Resistant Breast) | N/A | 13 | N/A | N/A | |
| QS1189 | Non-covalent | H1975 (NSCLC) | EMT (Implied Efflux) | 755.3 | 232.8 (H1975/WR) | Note 1 | |
| SY-1365 | Covalent | 22Rv1-SamR (Prostate) | CDK7 D97N Mutation | N/A | Sensitive | N/A | [1] |
| YKL-5-124 | Covalent | HAP1 (CML) | N/A | 9.7 | N/A | N/A |
Note 1: In this particular study, the resistant cell lines (H1975/WR and H1975/OR) showed increased sensitivity to CDK7 inhibitors, suggesting that the acquired resistance to the primary EGFR-TKI therapy created a vulnerability to CDK7 inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CDK7 inhibitor action and resistance is crucial for a deeper understanding.
Caption: Mechanisms of acquired resistance to non-covalent and covalent CDK7 inhibitors.
Caption: Experimental workflow for developing and characterizing CDK7 inhibitor-resistant cell lines.
Detailed Experimental Protocols
1. Generation of this compound Resistant Cell Lines
-
Objective: To generate cancer cell lines with acquired resistance to this compound.
-
Materials:
-
Parental cancer cell line of interest (e.g., 22Rv1 prostate cancer cells).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound (stock solution in DMSO).
-
Cell culture flasks and plates.
-
Incubator (37°C, 5% CO2).
-
-
Protocol:
-
Determine the initial IC50 of this compound in the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Begin continuous culture of the parental cells in the presence of this compound at a concentration equal to the IC20.
-
Monitor cell growth and morphology regularly.
-
Once the cells resume a normal growth rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each concentration increase, allow the cells to adapt and resume normal proliferation before the next dose escalation.
-
Continue this process until the cells are able to proliferate in the presence of a high concentration of this compound (e.g., 5-10 times the parental IC50).
-
Isolate and expand single-cell clones from the resistant population to ensure a homogenous resistant cell line.
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
Continuously culture the resistant cell line in the presence of the maintenance concentration of this compound to retain the resistant phenotype.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of CDK7 inhibitors.
-
Materials:
-
Parental and resistant cancer cell lines.
-
96-well cell culture plates.
-
CDK7 inhibitors (this compound, Samuraciclib, THZ1, etc.).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
DMSO.
-
Microplate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the CDK7 inhibitors in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
3. Western Blotting for CDK7 and Downstream Targets
-
Objective: To analyze the protein expression levels of CDK7 and the phosphorylation status of its downstream targets.
-
Materials:
-
Parental and resistant cell lysates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus (for transferring proteins to a PVDF membrane).
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-CDK7, anti-phospho-CDK2 (Thr160), anti-phospho-RNA Polymerase II CTD (Ser5), anti-ABCG2, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Imaging system.
-
-
Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
-
4. Sanger Sequencing of the CDK7 Gene
-
Objective: To identify potential mutations in the CDK7 gene in resistant cell lines.
-
Materials:
-
Genomic DNA isolated from parental and resistant cells.
-
Primers flanking the coding region of the CDK7 gene.
-
PCR reagents.
-
DNA purification kit.
-
Sanger sequencing service.
-
-
Protocol:
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Design primers to amplify the entire coding sequence of the CDK7 gene in overlapping fragments.
-
Perform PCR to amplify the CDK7 gene fragments from the genomic DNA.
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing.
-
Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations.
-
This guide provides a framework for investigating and understanding the mechanisms of acquired resistance to this compound and other CDK7 inhibitors. By employing these experimental approaches and considering the known resistance pathways, researchers can develop more effective therapeutic strategies to combat resistance and improve patient outcomes.
References
- 1. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
Unveiling Cancer's Achilles' Heel: A Comparative Guide to Biomarkers of Sensitivity for the CDK7 Inhibitor Cdk7-IN-12
For Immediate Release
In the intricate landscape of cancer therapeutics, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a pivotal target due to its dual role in regulating the cell cycle and transcription. The selective CDK7 inhibitor, Cdk7-IN-12, has shown promise in preclinical studies. This guide provides a comprehensive comparison of biomarkers that predict sensitivity to this compound and other CDK7 inhibitors across various cancer types, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Biomarkers of Sensitivity to CDK7 Inhibition
The therapeutic efficacy of CDK7 inhibitors is not uniform across all cancers, underscoring the need for robust predictive biomarkers. Elevated CDK7 expression itself has been correlated with poorer prognosis in several cancers, including non-small cell lung cancer (NSCLC) and osteosarcoma, suggesting a potential therapeutic window for CDK7 inhibition in these malignancies.
Several key molecular features have been identified as potential determinants of sensitivity to CDK7 inhibitors like THZ1 and Samuraciclib, which are structurally and functionally similar to this compound. These findings provide a strong foundation for identifying patient populations most likely to benefit from this compound.
| Cancer Type | Biomarker | Methodology | Observed Effect of CDK7 Inhibition |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | High expression of RUNX1 and other super-enhancer-driven oncogenes | Gene expression analysis (RNA-seq), ChIP-seq | Potent suppression of proliferation and induction of apoptosis.[1] |
| Neuroblastoma | MYCN amplification | Gene expression analysis, cell viability assays | Significant anti-proliferative effects.[2] |
| Triple-Negative Breast Cancer (TNBC) | High expression of MYC, FOXC1, and other TNBC-specific genes | Gene expression analysis, cell viability assays | Inhibition of a cluster of TNBC-specific genes, leading to growth inhibition.[3] |
| Small Cell Lung Cancer (SCLC) | High MYC expression | Bioinformatics analysis of cell panel screens, in vivo models | Correlation between high c-MYC levels and sensitivity to CDK7 inhibition. |
| Non-Small Cell Lung Cancer (NSCLC) | High CDK7 expression | Immunohistochemistry | High CDK7 expression is associated with a poorer prognosis, suggesting dependence on CDK7. |
| Hepatocellular Carcinoma (HCC) | High MYC expression | Cell viability assays, xenograft models | MYC-driven cancer cells show higher sensitivity to apoptosis in response to CDK7 inhibition.[4] |
| Osteosarcoma | High CDK7 expression | Immunohistochemistry, siRNA knockdown, cell viability assays | Higher CDK7 expression correlates with poorer survival, and its inhibition decreases proliferation and induces apoptosis.[5] |
| ER-positive Breast Cancer | Intact p53, high c-Myc activity | Multi-omic analyses, CRISPR/Cas9 screens | On-target antitumor effects are partly p53-dependent and involve suppression of c-Myc. |
Comparative Performance of CDK7 Inhibitors
While this compound is a potent research tool, several other CDK7 inhibitors have advanced to clinical trials. The table below provides a comparative overview of their performance based on available data.
| Inhibitor | Type | IC50 (CDK7) | Selectivity Profile | Cancer Cell Line GI50/IC50 |
| This compound | Covalent | Not widely reported | Assumed to be selective for CDK7 | Not widely reported |
| THZ1 | Covalent | ~10 nM | Also inhibits CDK12 and CDK13 | Broad activity; IC50 < 200 nM in 53% of >1000 cell lines.[1] Breast cancer cell lines: 80-300 nM.[3] |
| Samuraciclib (CT7001/ICEC0942) | ATP-competitive | 40-41 nM[6][7] | 15- to 230-fold selective over CDK1, CDK2, CDK5, and CDK9.[6][7] | Breast cancer cell lines: GI50 0.2-0.3 µM.[6] |
| BS-181 | ATP-competitive | Not specified | 35-fold more selective for CDK7 over CDK2 | Cancer cell lines: IC50 11.7-37 µM.[5] |
| LY3405105 | Covalent | 93 nM | Selective for CDK7 over other CDKs | Cancer cell lines: IC50 14-48 nM.[5] |
Experimental Protocols
Detailed methodologies are crucial for the validation and application of these findings. Below are protocols for key experiments.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cancer cell proliferation and determine the GI50/IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[8]
-
Drug Treatment: The following day, treat the cells with serial dilutions of this compound. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only control.
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the GI50 or IC50 value.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on CDK7 kinase activity.
Materials:
-
Recombinant active CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ATP
-
CDK7 substrate (e.g., a peptide containing the CDK7 phosphorylation motif)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture containing the CDK7 enzyme, substrate, and kinase buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or a DMSO control to the reaction wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for CDK7.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Visualizing the Pathways
To better understand the mechanisms of action and experimental design, the following diagrams have been generated.
Caption: CDK7's dual role in transcription and cell cycle control.
Caption: Workflow for identifying biomarkers of drug sensitivity.
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdk7 Is Required for Activity-Dependent Neuronal Gene Expression, Long-Lasting Synaptic Plasticity and Long-Term Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Samuraciclib hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Transcriptional Effects of Cdk7-IN-12 and THZ531
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the selective inhibition of cyclin-dependent kinases (CDKs) has emerged as a promising strategy. Among these, CDK7 and CDK12/13 have garnered significant attention due to their critical roles in regulating the transcription cycle. This guide provides a detailed comparative analysis of two prominent inhibitors: Cdk7-IN-12 (referred to herein as CDK7-IN-1, based on available literature) and THZ531, which target CDK7 and CDK12/13, respectively. Understanding their distinct mechanisms and transcriptional consequences is paramount for their effective application in research and clinical settings.
Executive Summary
This guide delineates the differential effects of CDK7-IN-1 and THZ531 on global transcription. While both inhibitors impact gene expression, their mechanisms of action and the specific sets of affected genes differ significantly. CDK7-IN-1, a covalent inhibitor of CDK7, primarily disrupts transcription initiation and disproportionately affects the expression of super-enhancer-associated oncogenes. In contrast, THZ531, a selective covalent inhibitor of CDK12 and CDK13, predominantly impairs transcription elongation, leading to the premature termination of long genes, particularly those involved in the DNA damage response (DDR). These distinct transcriptional signatures underscore their unique therapeutic potentials and opportunities for combination therapies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for Cdk7-IN-1 and THZ531, providing a direct comparison of their biochemical potency and cellular effects.
Table 1: Kinase Inhibitory Activity (IC50 values)
| Inhibitor | Target Kinase(s) | IC50 (nM) | Off-Target Kinases (IC50, nM) | Cell Line | Reference |
| THZ1 (parent compound of CDK7-IN-1) | CDK7, CDK12, CDK13 | Equipotent | - | Jurkat, HAP1 | [1] |
| YKL-5-124 (selective CDK7i) | CDK7 | 53.5 | No inhibition of CDK12/13 at tested concentrations | HAP1, Jurkat | [1] |
| THZ531 | CDK12 | 158 | CDK7 (8,500), CDK9 (10,500) | Jurkat | [2] |
| CDK13 | 69 |
Table 2: Cellular and Transcriptional Effects
| Feature | Cdk7-IN-1 / Selective CDK7 Inhibitors | THZ531 | Reference |
| Primary Molecular Effect | Inhibition of RNA Pol II CTD Ser5/Ser7 phosphorylation at transcription start sites. | Inhibition of RNA Pol II CTD Ser2 phosphorylation during transcription elongation. | [3][4] |
| Key Transcriptional Consequence | Downregulation of super-enhancer-associated genes (e.g., RUNX1, MYC). | Premature cleavage and polyadenylation of long genes, leading to truncated transcripts. | [5][6] |
| Affected Gene Sets | Core transcriptional circuitry, oncogenic transcription factors. | DNA damage response (DDR) genes (e.g., BRCA1, ATM), cell cycle genes. | [5][7] |
| Phenotypic Outcome in Cancer Cells | Cell cycle arrest, apoptosis, suppression of oncogenic state. | Induction of DNA damage, synthetic lethality with PARP inhibitors. | [4][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
RNA-Sequencing (RNA-Seq)
Objective: To globally assess changes in gene expression following inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., Jurkat for T-ALL, OV90 for ovarian cancer) at an appropriate density. Treat cells with either a CDK7 inhibitor (e.g., 100 nM THZ1 for 6 hours) or THZ531 (e.g., 100-200 nM for 6 hours), alongside a DMSO vehicle control.[3][4]
-
RNA Extraction: Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq 6000, generating paired-end reads (e.g., 2 x 150 bp).[8]
-
Data Analysis:
-
Align sequenced reads to the reference human genome (e.g., hg38) using a splice-aware aligner like STAR.[8]
-
Quantify gene expression levels using tools such as featureCounts.
-
Perform differential gene expression analysis between inhibitor-treated and control samples using packages like DESeq2 in R.[8]
-
Conduct gene set enrichment analysis (GSEA) to identify enriched biological pathways among the differentially expressed genes.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
Objective: To map the genome-wide occupancy of specific proteins, such as RNA Polymerase II (Pol II) and its phosphorylated forms.
Protocol:
-
Cell Culture and Treatment: Treat cells with the respective inhibitors as described for RNA-Seq.
-
Cross-linking: Fix cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies specific to the protein of interest (e.g., total Pol II, phospho-Ser2 Pol II, phospho-Ser5 Pol II). Use magnetic beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.
-
Data Analysis:
-
Align sequenced reads to the reference genome.
-
Identify regions of protein binding (peaks) using a peak-calling algorithm (e.g., MACS2).
-
Analyze the distribution of peaks relative to genomic features (e.g., promoters, gene bodies, enhancers).
-
Perform differential binding analysis to compare protein occupancy between treated and control samples.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a general experimental workflow, created using the DOT language for Graphviz.
Signaling Pathway: CDK7 and CDK12/13 in Transcription
Caption: Differential roles of CDK7 and CDK12/13 in transcription and their inhibition.
Experimental Workflow: Comparative Transcriptional Analysis
Caption: Workflow for comparing the transcriptional effects of this compound and THZ531.
Conclusion
The comparative analysis of this compound and THZ531 reveals two distinct modalities of transcriptional inhibition with profound implications for cancer therapy. The selective targeting of CDK7 by this compound offers a strategy to dismantle the core transcriptional machinery that drives oncogene expression in transcriptionally addicted cancers. Conversely, the inhibition of CDK12/13 by THZ531 creates a state of "BRCAness" by disrupting the expression of key DDR genes, thereby sensitizing cancer cells to DNA-damaging agents and PARP inhibitors. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these and other transcription-targeting agents.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
- 6. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Kinase Inhibitor Resistance: A Comparative Guide to CDK7 Inhibitor Cross-Resistance
Overcoming Resistance to Other Kinase Inhibitors
A significant finding in the study of CDK7 inhibitors is their ability to overcome acquired resistance to other classes of kinase inhibitors. In hormone receptor-positive (HR+) breast cancer models resistant to CDK4/6 inhibitors like palbociclib, treatment with the CDK7 inhibitors THZ1 or SY-1365 has demonstrated efficacy.[1] This suggests that CDK7 inhibition can be a viable strategy to treat tumors that have developed resistance to frontline therapies that target cell cycle progression.
Similarly, in non-small cell lung cancer (NSCLC) cell lines that have acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) such as osimertinib, there is an observed increase in sensitivity to the CDK7 inhibitor THZ1.[2] This indicates a lack of cross-resistance and presents a potential therapeutic avenue for patients who have relapsed on EGFR-TKI treatment.
Mechanisms of Acquired Resistance to CDK7 Inhibitors and Cross-Resistance
Conversely, studies have also elucidated mechanisms by which cancer cells can develop resistance to CDK7 inhibitors themselves, which can, in turn, lead to cross-resistance to other therapeutic agents. A primary mechanism identified is the upregulation of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.
In cancer cell lines made resistant to the CDK7 inhibitor ICEC0942, an upregulation of the ABCB1 transporter was observed. This led to cross-resistance to another CDK7 inhibitor, THZ1.[3] Furthermore, cells with acquired resistance to the chemotherapeutic agents adriamycin and mitoxantrone, which also exhibit high expression of ABC transporters, showed cross-resistance to CDK7 inhibitors.[3] This highlights a potential clinical challenge where prior chemotherapy could influence the efficacy of subsequent CDK7 inhibitor treatment.
Quantitative Analysis of Inhibitor Sensitivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies, providing a quantitative comparison of the potency of different CDK7 inhibitors in sensitive and resistant cell lines.
| Cell Line | Resistance Profile | Inhibitor | IC50 (nM) | Reference |
| T47D PDS | Palbociclib Sensitive | THZ1 | 9.93 | [1] |
| T47D PDR | Palbociclib Resistant | THZ1 | 1.08 - 32.8 | [1] |
| T47D PDS | Palbociclib Sensitive | SY-1365 | 1.60 | [1] |
| T47D PDR | Palbociclib Resistant | SY-1365 | 1.87 - 6.70 | [1] |
| H1975 | EGFR-TKI Sensitive | THZ1 | 379 | [2] |
| H1975/WR | WZ4002 Resistant | THZ1 | 83.4 | [2] |
| H1975/OR | Osimertinib Resistant | THZ1 | 125.9 | [2] |
| H1975 | EGFR-TKI Sensitive | QS1189 | 755.3 | [2] |
| H1975/WR | WZ4002 Resistant | QS1189 | 232.8 | [2] |
| H1975/OR | Osimertinib Resistant | QS1189 | 275.3 | [2] |
Experimental Protocols
Cell Viability and Drug Sensitivity Assays
To determine the sensitivity of cancer cells to various inhibitors, a common method is the colorimetric cell viability assay (e.g., MTT or MTS assay).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a serial dilution of the kinase inhibitor(s) for a specified period (typically 72 hours).
-
Viability Assessment: After the incubation period, a reagent such as MTT or MTS is added to each well. This reagent is converted into a colored formazan product by metabolically active cells.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The IC50 values are then calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Resistance Markers
Western blotting is employed to detect the expression levels of proteins associated with drug resistance, such as ABC transporters.
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest (e.g., anti-ABCB1). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the processes involved in cross-resistance studies, the following diagrams illustrate a typical experimental workflow and the signaling pathway related to CDK7 and drug resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines | MDPI [mdpi.com]
- 3. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cdk7-IN-12: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Cdk7-IN-12, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), requires specific procedures to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of this compound, aligning with established laboratory safety protocols.
Hazard Profile and Safety Precautions
According to its Material Safety Data Sheet (MSDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the following safety precautions is mandatory when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used.[1]
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
An accessible safety shower and eye wash station must be available.[1]
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to avoid release into the environment and to dispose of the waste at an approved waste disposal plant.[1]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated consumables such as pipette tips, tubes, and gloves must also be placed in this designated hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO) should be collected in a separate, sealed, and clearly labeled container for hazardous liquid waste.
-
Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
2. Spill Management:
-
In the event of a spill, collect the spillage.[1]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in the designated hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
The spill area should be decontaminated with an appropriate cleaning agent.
-
Keep the product away from drains, water courses, or the soil.[1]
3. Storage of Waste:
-
Store waste containers in a cool, well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Ensure containers are tightly sealed to prevent leakage.
4. Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be carried out by a licensed and approved waste disposal company.[1]
-
Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel and minimizes environmental impact, reflecting a commitment to responsible chemical management. Always consult your institution's specific EHS guidelines in conjunction with the information provided in the product's MSDS.
References
Essential Safety and Operational Guide for Handling Cdk7-IN-12
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Cdk7-IN-12. The following procedures are designed to ensure the safe handling, use, and disposal of this potent kinase inhibitor, thereby minimizing exposure risks and ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to appropriate safety protocols is therefore mandatory. The following table summarizes the required personal protective equipment (PPE) for handling this compound, based on established safety guidelines for hazardous chemicals.[1][2][3][4][5][6]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required. For handling hazardous drugs, it is often recommended to wear two pairs of chemotherapy-grade gloves.[3] |
| Body Protection | Impervious Clothing | A lab coat or gown that is shown to resist permeability by hazardous drugs should be worn.[3][4] |
| Respiratory Protection | Respirator | A suitable respirator should be used, especially when handling the compound as a powder or when aerosol formation is possible.[1][2][4] Ensure proper fit and NIOSH approval. |
Safe Handling and Storage Protocols
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation.[1]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly after handling the compound.[1]
Storage:
-
Container: Keep the container tightly sealed.
-
Temperature: For long-term stability, store the powdered form of this compound at -20°C. If dissolved in a solvent such as DMSO, store at -80°C.[7]
-
Environment: Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
-
Incompatibilities: Avoid storage with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal.
References
- 1. This compound|2750638-94-7|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. pogo.ca [pogo.ca]
- 4. gerpac.eu [gerpac.eu]
- 5. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 6. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
